(5-Bromo-2-methoxypyridin-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNLQJWEVAXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627554 | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351410-47-4 | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-2-methoxypyridin-3-yl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Characterization of (5-Bromo-2-methoxypyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the compound (5-Bromo-2-methoxypyridin-3-yl)methanol, identified by the CAS number 351410-47-4. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development by presenting available mass spectrometry data and outlining standardized experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Core Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₇H₈BrNO₂) are presented in Table 1. This data is essential for confirming the identity of the synthesized compound in experimental settings.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 217.98113 |
| [M+Na]⁺ | 239.96307 |
| [M-H]⁻ | 215.96657 |
| [M+NH₄]⁺ | 235.00767 |
| [M+K]⁺ | 255.93701 |
| [M+H-H₂O]⁺ | 199.97111 |
| [M+HCOO]⁻ | 261.97205 |
| [M+CH₃COO]⁻ | 275.98770 |
| [M+Na-2H]⁻ | 237.94852 |
| [M]⁺ | 216.97330 |
| [M]⁻ | 216.97440 |
| Table 1: Predicted Mass Spectrometry Data for this compound[1] |
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR and IR spectra, which are applicable to pyridine derivatives such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution, which is crucial for obtaining high-resolution spectra.
¹H NMR and ¹³C NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values.
-
¹³C NMR: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. Report the chemical shifts in ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Compress the resulting fine powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Identify and report the frequencies of significant absorption bands in wavenumbers (cm⁻¹), corresponding to the characteristic vibrations of functional groups such as O-H (alcohol), C-O (ether), C=C and C=N (pyridine ring), and C-Br bonds.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical entity like this compound.
A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
In-Depth Technical Guide: (5-Bromo-2-methoxypyridin-3-yl)methanol (CAS 351410-47-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the compound (5-Bromo-2-methoxypyridin-3-yl)methanol, CAS number 351410-47-4. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring suggests its potential as a versatile building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 351410-47-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Canonical SMILES | COC1=NC=C(C=C1CO)Br |
| InChI Key | PQCNLQJWEVAXSY-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid (predicted) |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 5-bromo-2-methoxynicotinaldehyde.
Experimental Protocol: Reduction of 5-bromo-2-methoxynicotinaldehyde
This protocol is a general procedure based on standard chemical transformations and may require optimization for specific laboratory conditions.
Materials:
-
5-bromo-2-methoxynicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-methoxynicotinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product of high purity.
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information in scientific literature or databases regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This compound represents a novel chemical entity for which biological screening and characterization have not been reported. Its structural similarity to other pyridine-containing molecules that exhibit biological activity suggests it could be a candidate for various screening programs.
Diagram 2: Research Workflow for Biological Characterization
Caption: Proposed workflow for biological evaluation.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
Table 3: Selected Suppliers
| Supplier | Location |
| Aaronchem | - |
| BLD Pharm | - |
| ChemScene | USA |
| Fluorochem | UK |
| Sigma-Aldrich | USA |
| abcr GmbH | Germany |
This is not an exhaustive list, and availability may vary.
Safety and Handling
Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed when handling this compound.
General Hazards:
-
Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
It is advisable to handle this compound in a well-ventilated area or a chemical fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound (CAS 351410-47-4) is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including pharmaceuticals and materials. While its synthesis is achievable through standard chemical methods, a significant knowledge gap exists regarding its physical properties and, most notably, its biological activity. This presents an opportunity for researchers to explore the potential of this molecule in drug discovery and other scientific disciplines. Future work should focus on the experimental determination of its physicochemical properties and comprehensive biological screening to elucidate its potential therapeutic value.
Theoretical and Computational Exploration of 5-Bromo-2-Methoxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. Among these, 5-bromo-2-methoxypyridine serves as a versatile precursor for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and biological properties of these derivatives. Detailed experimental protocols for their synthesis and characterization are also presented, alongside an exploration of their potential interactions with key biological signaling pathways. This document is intended to be a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the 5-bromo-2-methoxypyridine core.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its physicochemical and biological properties. The 5-bromo-2-methoxypyridine scaffold is particularly noteworthy due to the synthetic versatility imparted by the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the electronic influence of the methoxy group.[2]
Computational chemistry and theoretical studies play a pivotal role in modern drug discovery by providing invaluable insights into the molecular properties and potential biological activities of novel compounds, thereby guiding synthetic efforts and reducing the costs and timelines associated with drug development.[3] This guide will delve into the application of these computational techniques to the study of 5-bromo-2-methoxypyridine derivatives.
Theoretical and Computational Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules, offering a favorable balance between accuracy and computational cost.[3]
Geometry Optimization and Vibrational Analysis
The initial step in the computational analysis of a molecule is the optimization of its geometry to determine the most stable, lowest-energy conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which is well-suited for organic molecules.[3] Following geometry optimization, vibrational frequency calculations are conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, and their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.[4]
Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Series of 5-Aryl-2-methoxypyridine Derivatives (Calculated using DFT/B3LYP)
| Derivative (Aryl Group) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| Phenyl | -6.25 | -1.10 | 5.15 | 2.1 |
| 4-Chlorophenyl | -6.35 | -1.30 | 5.05 | 2.5 |
| 4-Methoxyphenyl | -6.10 | -1.05 | 5.05 | 2.8 |
| 4-Nitrophenyl | -6.50 | -1.80 | 4.70 | 4.5 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values will vary depending on the specific derivative and computational parameters.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions that are most susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.[5]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions within a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the overall stability of the molecule.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, typically expressed as a docking score or binding energy. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, can also be visualized and analyzed.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are most influential on the biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.
Experimental Protocols
Synthesis of 5-Aryl-2-methoxypyridine Derivatives via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds and is widely used for the derivatization of 5-bromo-2-methoxypyridine.[2]
Protocol:
-
To a reaction vessel, add 5-bromo-2-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, for example, K₃PO₄ (2.0 eq.).[2]
-
Add a solvent system of 1,4-dioxane and water (typically a 4:1 ratio).[2]
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (approximately 90-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can also provide information about their structure through fragmentation patterns. For compounds containing bromine, the mass spectrum will show a characteristic M+2 peak of nearly equal intensity to the M+ peak, due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[7]
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Biological Context and Signaling Pathways
Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.[2] Their diverse biological activities make them attractive candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form key hydrogen bond interactions with the hinge region of the kinase active site.[8]
G-Protein Coupled Receptor (GPCR) Modulation
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. They are major targets for a large number of approved drugs. Pyridine derivatives have been shown to act as modulators of various GPCRs.[9]
Visualizations
Computational Analysis Workflow
Caption: A typical workflow for the computational analysis of 5-bromo-2-methoxypyridine derivatives.
Hypothetical Kinase Inhibitor Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-bromo-2-methoxypyridine derivative.
Experimental Workflow for Synthesis and Characterization
Caption: A general experimental workflow for the synthesis and characterization of novel derivatives.
Conclusion
The 5-bromo-2-methoxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The integration of theoretical and computational methods with traditional synthetic and analytical techniques provides a powerful paradigm for the rational design and optimization of these derivatives. This guide has outlined the key computational and experimental approaches that can be employed to explore the chemical space of 5-bromo-2-methoxypyridine derivatives, with the ultimate goal of identifying new drug candidates with improved efficacy and safety profiles.
References
- 1. Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity and electronic properties of brominated methoxypyridines
An In-depth Technical Guide on the Reactivity and Electronic Properties of Brominated Methoxypyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and distinct electronic properties.[1] Among these, brominated methoxypyridines represent a particularly versatile class of building blocks. The interplay between the electron-donating methoxy group, the electron-withdrawing bromine atom, and the inherently electron-deficient pyridine ring endows these molecules with unique reactivity profiles. This guide provides a comprehensive technical overview of the electronic properties and reactivity of brominated methoxypyridines, with a focus on their application in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions that are pivotal in drug discovery.[2][3]
Electronic Properties
The chemical behavior of brominated methoxypyridines is governed by the electronic effects of the substituents in concert with the intrinsic properties of the pyridine ring.
The Pyridine Ring
The pyridine molecule is a planar, aromatic heterocycle that follows Hückel's criteria.[4] However, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density across the ring, creating a significant dipole moment.[4] This nitrogen atom reduces the electron density of the aromatic system, making pyridine and its derivatives generally less susceptible to electrophilic substitution compared to benzene but more reactive towards nucleophiles at the positions ortho (2, 6) and para (4) to the nitrogen.[4] The lone pair of electrons on the nitrogen is located in an sp² orbital and does not participate in the aromatic π-system, which accounts for the basicity of pyridine.[4]
Substituent Effects
The reactivity and properties of a brominated methoxypyridine are determined by the combined electronic influence of the bromo and methoxy substituents.
-
Methoxy Group (-OCH₃): As a substituent, the methoxy group exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The overall result is an increase in electron density in the pyridine ring, particularly at the ortho and para positions relative to the methoxy group.
-
Bromo Group (-Br): The bromine atom exhibits a strong electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). This combination deactivates the ring towards electrophilic substitution but makes the carbon atom to which it is attached an electrophilic center, ideal for cross-coupling reactions.
The interplay of these effects, along with their positions relative to the ring nitrogen, dictates the molecule's overall electronic character, basicity (pKa), and regioselectivity in chemical reactions. For instance, electron-donating groups can increase the reactivity of the metal center in catalytic cycles, while electron-withdrawing groups can render the metal center more electron-deficient and potentially more reactive.[5]
Basicity and pKa
The basicity of the pyridine nitrogen is sensitive to the electronic nature of ring substituents. Electron-donating groups like methoxy increase the electron density on the nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups like bromine decrease the basicity (lower pKa). The pKa of the parent pyridinium ion is approximately 5.25.[4][6] Theoretical studies using computational models like AM1 and PM5 COSMO can be employed to calculate the pKa values of substituted pyridines, and these calculations often show good agreement with experimental data.[7]
Table 1: Comparison of Experimental and Calculated pKa Values for Substituted Pyridines This table illustrates the influence of substituents on the basicity of the pyridine ring. Note that direct experimental data for all brominated methoxypyridine isomers is not readily available; these values for related compounds serve as a reference.
| Compound | Substituent | Experimental pKa | Calculated pKa (AM1) |
| Pyridine | H | 5.23[6] | 6.13[7] |
| 3-Methoxypyridine | 3-OCH₃ | 4.88 | 5.23[7] |
| 3-Bromopyridine | 3-Br | 2.84 | 3.23[7] |
| 3-Aminopyridine | 3-NH₂ | 5.98[7] | - |
| 3-Cyanopyridine | 3-CN | 1.45 | 4.21[7] |
Data compiled from various sources.[6][7] Calculated values may differ based on the computational method used.[7][8]
Spectroscopic Characterization
The structure of brominated methoxypyridines is routinely confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Aromatic protons on the pyridine ring typically appear in the δ 7.0-8.5 ppm range. The chemical shifts are influenced by the positions of the bromo and methoxy groups. The methoxy group protons will appear as a sharp singlet, usually around δ 3.8-4.0 ppm. Coupling constants (J-values) between adjacent protons are critical for determining the substitution pattern.[9]
-
¹³C NMR: The carbon atoms of the pyridine ring resonate in the δ 120-150 ppm region. The carbon attached to the electronegative bromine atom will be shifted, as will the carbon bearing the methoxy group.[10]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the ring (~1400-1600 cm⁻¹), and strong C-O stretching from the methoxy group (~1000-1300 cm⁻¹).[10][11] The C-Br stretching vibration is typically observed in the far-infrared region.
-
Mass Spectrometry (MS): The molecular ion peak (M+) will be prominent. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M+ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]
Reactivity and Synthetic Applications
Brominated methoxypyridines are key intermediates in the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[12] For brominated methoxypyridines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield | Reference |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | [13] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | [13] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [14] |
| Pd(dppf)Cl₂ | - | K₂CO₃ (2) | DMF/H₂O | 120 (Microwave) | 0.5 | Moderate | [13] |
This protocol provides a generalized procedure for the coupling of a bromomethoxypyridine with an arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine the bromomethoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; pd2_ox [label="R¹-Pd(II)L₂-X", shape=Mdiamond, fillcolor="#F1F3F4", color="#EA4335", fontcolor="#202124"]; pd2_trans [label="R¹-Pd(II)L₂-R²", shape=Mdiamond, fillcolor="#F1F3F4", color="#FBBC05", fontcolor="#202124"]; boronate [label="[R²-B(OH)₃]⁻", shape=box, style=rounded, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];
// Invisible nodes for layout {rank=same; pd0; pd2_trans}
// Edges pd0 -> pd2_ox [label=" Oxidative\n Addition ", color="#EA4335"]; pd2_ox -> pd2_trans [label=" Transmetalation ", color="#FBBC05"]; pd2_trans -> pd0 [label=" Reductive\n Elimination ", color="#4285F4"];
// Input/Output in1 [shape=plaintext, label="R¹-X\n(Bromomethoxypyridine)"]; in2 [shape=plaintext, label="R²-B(OH)₂\n(Boronic Acid)"]; in3 [shape=plaintext, label="Base\n(e.g., OH⁻)"]; out1 [shape=plaintext, label="R¹-R²\n(Coupled Product)"];
in1 -> pd0; in2 -> boronate; in3 -> boronate; boronate -> pd2_ox; out1 -> pd2_trans [dir=back]; } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12][13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][15] This reaction is indispensable in pharmaceutical research for synthesizing arylamines from aryl halides.[2] It allows for the coupling of bromomethoxypyridines with a vast range of primary and secondary amines.[16]
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield | Reference |
| Pd₂(dba)₃ (1-2) | Xantphos | Cs₂CO₃ (1.4) | 1,4-Dioxane | 100 | High | [3] |
| Pd(OAc)₂ (2) | BINAP | NaOtBu (1.2) | Toluene | 80-100 | Good-High | [2] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98% | [16] |
| Pd₂(dba)₃ (2) | BrettPhos | LiHMDS | THF | Room Temp | High | [15] |
This protocol provides a generalized procedure for the amination of a bromomethoxypyridine. The choice of ligand and base is crucial and depends heavily on the amine substrate.
-
Reaction Setup: To a dry Schlenk tube or vial, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the bromomethoxypyridine, followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. Finally, add the amine coupling partner.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).[2] Dilute with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-aryl amine.
// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; pd2_ox [label="Ar-Pd(II)L₂-X", shape=Mdiamond, fillcolor="#F1F3F4", color="#EA4335", fontcolor="#202124"]; pd2_amido [label="Ar-Pd(II)L₂-NR¹R²", shape=Mdiamond, fillcolor="#F1F3F4", color="#34A853", fontcolor="#202124"];
// Invisible nodes for layout {rank=same; pd0; pd2_amido}
// Edges pd0 -> pd2_ox [label=" Oxidative\n Addition ", color="#EA4335"]; pd2_ox -> pd2_amido [label=" Amine Coordination\n & Deprotonation ", color="#34A853"]; pd2_amido -> pd0 [label=" Reductive\n Elimination ", color="#4285F4"];
// Input/Output in1 [shape=plaintext, label="Ar-X\n(Bromomethoxypyridine)"]; in2 [shape=plaintext, label="H-NR¹R²\n(Amine)"]; in3 [shape=plaintext, label="Base"]; out1 [shape=plaintext, label="Ar-NR¹R²\n(Coupled Product)"];
in1 -> pd0; in2 -> pd2_ox; in3 -> pd2_ox; out1 -> pd2_amido [dir=back]; } Caption: The catalytic cycle of Buchwald-Hartwig amination.[2][15]
Conclusion
Brominated methoxypyridines are highly valuable and versatile building blocks in modern organic synthesis. Their electronic properties, dictated by the interplay between the methoxy and bromo substituents on the electron-deficient pyridine core, can be finely tuned. This predictable reactivity makes them ideal substrates for powerful synthetic transformations, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ability to reliably form C-C and C-N bonds using these synthons provides medicinal chemists and materials scientists with a robust platform for the rapid assembly of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. bnmv.ac.in [bnmv.ac.in]
- 10. lehigh.edu [lehigh.edu]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Lacking definitive quantitative solubility data for (5-Bromo-2-methoxypyridin-3-yl)methanol in the public domain, this technical guide provides a framework for its solubility determination. It is intended for researchers, scientists, and professionals in drug development. This document outlines predictive analyses based on the compound's structure, detailed experimental protocols for solubility assessment, and essential safety considerations.
Executive Summary
(5-Bromo-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is crucial for process development, formulation, and purification. This guide offers a comprehensive approach to determining its solubility profile, addressing the current gap in available quantitative data.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] The structure of this compound features both polar and non-polar characteristics, suggesting a nuanced solubility profile.
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the methoxy (-OCH3) group and the nitrogen atom in the pyridine ring act as hydrogen bond acceptors.[2] These groups contribute to the molecule's polarity.
-
Non-Polar Features: The pyridine ring and the bromo substituent contribute to the molecule's non-polar character.
Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the polar functional groups of the compound. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for effective solvation of the polar regions of the molecule.[1] |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance of polar and non-polar characteristics, likely enabling dissolution. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity from the hydroxyl and methoxy groups will likely hinder solubility in non-polar solvents.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and commonly used technique.[4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small test tubes with screw caps[5]
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be recorded in a structured format to facilitate comparison.
Table 2: Quantitative Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Acetonitrile | ||
| Dimethyl Sulfoxide (DMSO) | ||
| N,N-Dimethylformamide (DMF) | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Toluene | ||
| Hexane |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Researchers should always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling any chemical.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the necessary data to support further development and application of this compound. The provided workflow and data presentation templates offer a standardized approach to ensure data quality and comparability.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. fishersci.com [fishersci.com]
- 7. actylislab.com [actylislab.com]
- 8. louisville.edu [louisville.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Crystal Structure Analysis of Substituted Pyridyl Methanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and practical aspects of crystal structure analysis of substituted pyridyl methanols, a class of compounds of significant interest in pharmaceutical research and drug development. Through a comprehensive review of crystallographic data and experimental protocols, this guide provides a comparative analysis of their structural features and outlines the methodologies for their determination.
Introduction to Substituted Pyridyl Methanols
Substituted pyridyl methanols are organic compounds characterized by a methanol group and a substituted or unsubstituted phenyl group attached to a pyridine ring. The versatility in substitution patterns on both the pyridine and phenyl rings allows for the fine-tuning of their physicochemical properties, making them attractive scaffolds for the design of novel therapeutic agents. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
Experimental Protocols
The determination of the crystal structure of substituted pyridyl methanols involves a series of well-defined experimental procedures, from crystal growth to data analysis.
Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Slow evaporation of a saturated solution is a common and effective method for growing crystals of substituted pyridyl methanols.
Typical Protocol for Crystal Growth by Slow Evaporation:
-
Dissolution: Dissolve the synthesized substituted pyridyl methanol compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate) to prepare a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.
-
Filtration: Filter the solution to remove any particulate matter.
-
Crystallization: Transfer the clear solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction Data Collection
X-ray diffraction analysis is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[1]
A Generalized Workflow for Data Collection is as follows:
Instrumentation and Parameters:
Data collection is typically performed on a CCD area-detector diffractometer. Key parameters include:
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used.
-
Temperature: Data is often collected at low temperatures (e.g., 296 K) to minimize thermal vibrations.
-
Data Collection Software: Programs like Bruker's SMART are used for data collection.[2]
-
Cell Refinement and Data Reduction: Software such as SAINT is employed for cell refinement and data reduction.[2]
Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
-
Structure Solution: The initial crystal structure is often solved using direct methods with programs like SHELXS.[2]
-
Structure Refinement: The solved structure is then refined by full-matrix least-squares on F² using software such as SHELXL.[2] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the crystallographic data for a selection of substituted pyridyl methanols, allowing for a comparative analysis of their structural parameters.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Phenyl(pyridin-2-yl)methanol[2] | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[3] |
| Chemical Formula | C₁₂H₁₁NO | C₁₂H₁₀ClNO |
| Formula Weight | 185.22 | 219.66 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 7.4385 (8) | 8.4309 (6) |
| b (Å) | 14.3429 (16) | 16.1488 (11) |
| c (Å) | 9.2255 (10) | 10.1487 (7) |
| α (°) | 90 | 90 |
| β (°) | 90 | 101.458 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 984.27 (19) | 1352.48 (17) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 296 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 7290 | 7935 |
| Independent reflections | 2245 | 2362 |
| R[F² > 2σ(F²)] | 0.039 | 0.046 |
| wR(F²) | 0.084 | 0.126 |
| Goodness-of-fit on F² | 0.81 | 1.03 |
Table 2: Selected Bond Lengths (Å)
| Bond | Phenyl(pyridin-2-yl)methanol[2] | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[3] |
| O1—C7 | 1.433 (2) | 1.432 (2) |
| N1—C1 | 1.336 (3) | 1.340 (2) |
| N1—C5 | 1.340 (3) | 1.341 (2) |
| C1—C7 | 1.517 (3) | 1.519 (2) |
| C7—C8 | 1.513 (3) | 1.518 (2) |
| C11—Cl1 | - | 1.7412 (18) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle/Torsion Angle | Phenyl(pyridin-2-yl)methanol[2] | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[3] |
| Bond Angles | ||
| C1—N1—C5 | 117.5 (2) | 117.43 (14) |
| N1—C1—C7 | 116.1 (2) | 116.33 (14) |
| O1—C7—C1 | 111.41 (18) | 107.95 (13) |
| O1—C7—C8 | 108.62 (17) | 111.44 (13) |
| C1—C7—C8 | 112.57 (18) | 112.16 (13) |
| Torsion Angles | ||
| N1—C1—C7—O1 | -59.5 (3) | -67.0 (2) |
| N1—C1—C7—C8 | 65.1 (3) | 55.7 (2) |
| O1—C7—C8—C9 | -178.6 (2) | 49.0 (2) |
| C1—C7—C8—C13 | -172.9 (2) | -133.74 (17) |
Structural Insights and Signaling Pathways
The crystal structures of substituted pyridyl methanols reveal key intermolecular interactions that govern their packing in the solid state. Hydrogen bonding is a predominant feature, often involving the hydroxyl group and the nitrogen atom of the pyridine ring. For instance, in phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds link the molecules into helical chains.[2] In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the molecules are linked by O—H⋯N hydrogen bonds into zigzag chains.[3]
The relative orientation of the aromatic rings is another important structural aspect. The dihedral angle between the pyridine and phenyl rings is 71.42 (10)° in phenyl(pyridin-2-yl)methanol and 74.34 (6)° in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.[2][3] These conformational features are crucial for understanding how these molecules interact with biological targets.
The following diagram illustrates a simplified logical relationship in the context of drug development, where understanding the crystal structure informs the design of more potent compounds.
Conclusion
The crystal structure analysis of substituted pyridyl methanols provides invaluable information for understanding their chemical and physical properties. This technical guide has outlined the key experimental protocols for determining these structures and presented a comparative analysis of selected examples. The detailed structural data, including bond lengths, angles, and intermolecular interactions, serve as a critical foundation for researchers in the fields of medicinal chemistry and drug development, enabling the rational design of new and more effective therapeutic agents. The continued application of single-crystal X-ray diffraction will undoubtedly lead to further advancements in our understanding of this important class of compounds.
References
Quantum chemical calculations for predicting reactivity of pyridine intermediates
An In-depth Technical Guide: Quantum Chemical Calculations for Predicting the Reactivity of Pyridine Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry and agrochemicals, present in a significant percentage of top-selling drugs.[1][2] Its unique electronic structure, characterized by an electron-deficient aromatic system and a basic nitrogen atom, governs its reactivity but also presents significant challenges for selective functionalization.[2][3][4][5] Predicting the outcome of reactions involving pyridine intermediates is crucial for efficient synthesis design, metabolite identification, and the overall pace of drug discovery.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for providing a deep, quantitative understanding of molecular structure and reactivity.[6][7] By modeling the electronic distribution and energy landscapes of reaction pathways, these computational methods allow researchers to predict reaction sites, evaluate the influence of substituents, and calculate reaction barriers, thereby guiding synthetic efforts and accelerating the development of novel therapeutics. This guide provides a technical overview of the theoretical concepts, practical workflows, and applications of quantum chemical calculations in predicting the reactivity of pyridine intermediates.
Theoretical Foundations: Reactivity Descriptors
Quantum chemistry allows for the calculation of various electronic properties that serve as powerful descriptors of chemical reactivity. These descriptors help rationalize and predict where and how a pyridine intermediate will react.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[8][9][10]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For pyridine, the nitrogen lone pair typically shows a region of strong negative potential, while the ring carbons, particularly at positions 2, 4, and 6, are relatively electron-deficient.[11][12]
-
Fukui Functions: These descriptors identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
-
Global Reactivity Descriptors: Conceptual DFT provides indices like the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η). These values help in quantifying and comparing the overall reactivity of different pyridine derivatives.
A Generalized Computational Workflow
Predicting the reactivity of pyridine intermediates follows a systematic computational workflow. This process involves optimizing the molecular structure and then calculating the relevant electronic properties to derive insights into its chemical behavior.
Caption: A typical workflow for theoretical studies of chemical reactivity.
Detailed Computational Protocol
This section provides a standardized protocol for performing DFT calculations on a pyridine intermediate.
Protocol 1: Standard DFT Calculation for a Pyridine Intermediate
-
Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.[13]
-
Method and Functional: Density Functional Theory (DFT) is the recommended method for its balance of accuracy and computational cost.[13] The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[8][13][14][15]
-
Basis Set Selection: A Pople-style basis set such as 6-31G(d,p) is suitable for initial geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) is recommended.[8][14]
-
Geometry Optimization:
-
Construct the 3D structure of the pyridine intermediate.
-
Perform a full geometry optimization to locate the lowest energy conformer. Use tight convergence criteria to ensure an accurate structure.
-
-
Frequency Calculation:
-
Conduct a frequency calculation at the same level of theory as the optimization.
-
Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. The results also provide thermodynamic data like zero-point vibrational energy (ZPVE).
-
-
Property and Reactivity Descriptor Calculation:
-
From the optimized wavefunction, calculate molecular orbitals (HOMO, LUMO), atomic charges (e.g., Mulliken, NBO), and generate the molecular electrostatic potential (MEP) surface.
-
-
Solvation Effects:
-
To model reactivity in a specific solvent, incorporate a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This is crucial as solvent can significantly influence reaction pathways and energies.
-
-
Transition State (TS) Search (for specific reactions):
-
To calculate the activation energy (Ea) for a proposed reaction, construct an initial guess for the transition state structure.
-
Perform a TS optimization (e.g., using Opt=TS).
-
Verify the TS by running a frequency calculation; a true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Calculate the activation energy as the energy difference between the TS and the reactants.
-
Data Presentation: Predicting Reactivity Trends
Quantum chemical calculations generate quantitative data that can be used to compare the reactivity of various pyridine derivatives.
Table 1: Calculated Molecular Orbital Energies and Reactivity Indices for Substituted Pyridines (Note: These values are illustrative examples for demonstration purposes.)
| Pyridine Derivative | Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity Index (ω) |
| Pyridine | -H | -6.89 | -0.45 | 6.44 | 1.65 |
| 4-Methoxypyridine | 4-OCH₃ | -6.21 | -0.21 | 6.00 | 1.48 |
| 4-Nitropyridine | 4-NO₂ | -7.85 | -2.15 | 5.70 | 3.01 |
| 4-Chloropyridine | 4-Cl | -7.15 | -0.98 | 6.17 | 2.05 |
This table demonstrates how electron-donating groups (-OCH₃) raise the HOMO energy, making the ring more susceptible to electrophilic attack, while electron-withdrawing groups (-NO₂) lower the LUMO energy, making it more susceptible to nucleophilic attack and increasing its overall electrophilicity.
Table 2: Calculated Activation Energies for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyridine (Note: These values are illustrative examples for demonstration purposes.)
| Nucleophile | Reaction Site | Calculated Activation Energy (kcal/mol) |
| NH₃ | C-2 | 25.4 |
| NH₃ | C-6 | 25.4 |
| OH⁻ | C-2 | 18.2 |
| OH⁻ | C-6 | 18.2 |
This table shows how computational chemistry can be used to quantify the energy barriers for specific reactions, helping to predict reaction feasibility and compare the reactivity of different nucleophiles.
Application in Drug Development
The insights gained from quantum chemical calculations directly impact several stages of the drug discovery and development pipeline.
Caption: Integration of computational predictions in the drug discovery process.
-
Rational Synthesis Design: By predicting the most likely sites for electrophilic or nucleophilic attack, chemists can design more efficient and regioselective synthetic routes, reducing the number of trial-and-error experiments and conserving resources.[1][2][5]
-
Lead Optimization: In drug development, it is often necessary to modulate the reactivity of a lead compound to improve its metabolic stability or reduce off-target covalent binding. DFT calculations can screen different substituents to fine-tune the electronic properties of the pyridine ring and achieve the desired reactivity profile.[16][6][7]
-
Predicting Drug Metabolism: The sites on a drug molecule that are most susceptible to metabolism by enzymes like Cytochrome P450 are often the most electronically reactive. Computational models can identify these "metabolic hotspots" early in the design phase, allowing chemists to block these positions to improve the drug's half-life.
-
Assessing Toxicity Risks: Unwanted reactivity can lead to toxicity, for instance, through the formation of covalent adducts with proteins. Quantum chemical calculations can help identify highly reactive intermediates that might pose a toxicity risk.
Conclusion
Quantum chemical calculations offer a powerful, predictive framework for understanding and manipulating the reactivity of pyridine intermediates. By leveraging descriptors such as frontier molecular orbitals and electrostatic potentials, researchers can gain profound insights into reaction mechanisms, regioselectivity, and the influence of substituents. The integration of these computational protocols into the drug discovery workflow enables more rational molecular design, accelerates the optimization of lead compounds, and helps mitigate risks associated with metabolism and toxicity. As computational resources become more accessible and methods more refined, the predictive power of quantum chemistry will continue to be a cornerstone of modern pharmaceutical research and development.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rowansci.substack.com [rowansci.substack.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. camjol.info [camjol.info]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity descriptors for the hydrogen bonding ability of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and significance of novel pyridine building blocks in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational six-membered aromatic heterocycle, continues to be a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in a multitude of biological interactions have solidified its importance in the development of a vast array of therapeutic agents. This guide provides a comprehensive overview of the discovery and significance of novel pyridine building blocks in modern drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Significance of the Pyridine Moiety in Drug Design
The pyridine nucleus is a key structural component in numerous natural products, including vitamins and alkaloids, and is present in a significant number of FDA-approved drugs.[1] Its prevalence stems from several key physicochemical properties that are advantageous for drug design:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.
-
Modulation of Physicochemical Properties: The incorporation of a pyridine moiety can enhance the aqueous solubility, metabolic stability, and cell permeability of a drug candidate.[2]
-
Bioisosterism: Pyridine rings are often used as bioisosteres for phenyl rings, offering a similar size and shape while introducing a key hydrogen bond acceptor and altering electronic properties. This substitution can lead to improved potency and selectivity.
-
Synthetic Tractability: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[3]
A recent analysis of drugs approved by the US FDA between 2014 and 2023 revealed that a significant number of them contain a pyridine ring, with a notable prevalence in anticancer and central nervous system (CNS) therapies. This underscores the continued importance and success of this scaffold in addressing a wide range of diseases.
Novel Pyridine Building Blocks and Their Biological Activities
The continuous exploration of novel pyridine derivatives has led to the discovery of potent and selective modulators of various biological targets. The following tables summarize the in vitro activities of several recently developed pyridine-based compounds across different therapeutic areas.
Anticancer Agents
Pyridine-containing molecules have emerged as a significant class of anticancer agents, frequently targeting kinases and other proteins involved in tumor progression.[4]
| Compound/Derivative | Target/Assay | Cell Line | IC₅₀ (µM) |
| PIM-1 Kinase Inhibitors | |||
| Compound 12 | PIM-1 Kinase | - | 0.0143 |
| Cytotoxicity | MCF-7 | 0.5 | |
| Cytotoxicity | HepG2 | 5.27 | |
| VEGFR-2 Inhibitors | |||
| Compound 10 | VEGFR-2 Kinase | - | 0.12 |
| Cytotoxicity | HepG2 | 4.25 | |
| Cytotoxicity | MCF-7 | 6.08 | |
| Tubulin Polymerization Inhibitors | |||
| Diarylpyridine 10t | Tubulin Polymerization | - | Similar to CA-4 |
| Cytotoxicity | HeLa | 0.19 | |
| Cytotoxicity | SGC-7901 | 0.30 | |
| Cytotoxicity | MCF-7 | 0.33 | |
| Pyridine-Ureas | |||
| Compound 8e | VEGFR-2 Kinase | - | 3.93 |
| Cytotoxicity | MCF-7 | 0.22 (48h) | |
| Compound 8b | VEGFR-2 Kinase | - | 5.0 |
Anti-inflammatory Agents
Several novel pyridine derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways.
| Compound/Derivative | Target/Assay | Method | IC₅₀ (µM) / % Inhibition |
| Pyridine Derivative 7a | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 76.6 |
| Pyridine Derivative 7f | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 96.8 |
| Imidazo[4,5-b]pyridine 3f | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 9.2 |
| Thiazolo[4,5-b]pyridin-2-one derivatives | Edema Inhibition | Carrageenan-induced rat paw edema | Comparable to Ibuprofen |
Antiviral Agents
The pyridine scaffold is also a key component in the development of novel antiviral agents.
| Compound/Derivative | Virus | Cell Line | IC₅₀ (µg/mL) / % Viral Reduction |
| Benzothiazolyl-pyridine 8f | H5N1 | Vero-E6 | - |
| SARS-CoV-2 | Vero-E6 | IC₅₀ = 544.6 (3CLpro) | |
| Benzothiazolyl-pyridine 8g | H5N1 | Vero-E6 | - |
| SARS-CoV-2 | Vero-E6 | IC₅₀ = 868.2 (3CLpro) | |
| Benzothiazolyl-pyridine 8h | H5N1 | Vero-E6 | - |
| SARS-CoV-2 | Vero-E6 | IC₅₀ = 240.6 (3CLpro) | |
| N-Sulfonamide Pyridine 15c | HSV-1 | - | >50% reduction |
| N-Sulfonamide Pyridine 15d | HSV-1 | - | >50% reduction |
Neuroprotective Agents
Recent studies have highlighted the potential of pyridine derivatives in the treatment of neurodegenerative diseases.
| Compound/Derivative | Target/Assay | Effect |
| Pyridyl/Pyrazinyl Thiourea 9w | Aβ-induced mPTP opening | 69.3% Neuroprotection |
| Pyridyl/Pyrazinyl Thiourea 9r | Aβ-induced mPTP opening | 51.8% Neuroprotection |
| Pyridyl/Pyrazinyl Thiourea 9k | Aβ-induced mPTP opening | 48.2% Neuroprotection |
| Pyrrolo[2,3-b]pyridine 41 | GSK-3β Inhibition | IC₅₀ = 0.22 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel pyridine building blocks.
General Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of 2-aminopyridine derivatives, a prevalent core structure in many kinase inhibitors.
Workflow:
General workflow for Suzuki-Miyaura coupling.
Materials:
-
2-amino-5-bromopyridine
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMA)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents) in the appropriate solvent.
-
Reaction: Heat the reaction mixture in a microwave reactor or under conventional heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite and wash with an appropriate organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminopyridine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of pyridine derivatives against a specific kinase.
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Compound Addition: Add the pyridine derivatives at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Signaling Pathways Modulated by Novel Pyridine Derivatives
The therapeutic effects of many pyridine-based drugs are a result of their ability to modulate specific signaling pathways implicated in disease pathogenesis.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Several novel pyridine derivatives have been developed as potent PIM-1 inhibitors.[5][6]
PIM-1 kinase signaling pathway and its inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyridine-based inhibitors of VEGFR-2 have shown significant promise as anti-angiogenic agents.[5][7]
VEGFR-2 signaling pathway and its inhibition.
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a validated anticancer strategy. Novel diarylpyridine derivatives have been identified as potent inhibitors of tubulin polymerization.
Tubulin polymerization and its inhibition.
Conclusion and Future Directions
The pyridine scaffold remains a highly versatile and valuable building block in the design and discovery of novel therapeutic agents. Its unique combination of physicochemical properties and synthetic accessibility ensures its continued prominence in medicinal chemistry. The examples highlighted in this guide demonstrate the broad applicability of pyridine derivatives in targeting a diverse range of diseases, from cancer to inflammatory disorders and viral infections.
Future research in this area will likely focus on the development of highly selective and potent pyridine-based inhibitors for novel and challenging drug targets. The exploration of new synthetic methodologies to access diverse and complex pyridine scaffolds will also be crucial. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the rational design and optimization of the next generation of pyridine-containing drugs. The continued investigation of this privileged scaffold holds great promise for the development of innovative medicines to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[2][3]
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of (5-Bromo-2-methoxypyridin-3-yl)methanol with various aryl and heteroaryl boronic acids. The resulting (5-aryl-2-methoxypyridin-3-yl)methanol derivatives are versatile intermediates for the synthesis of complex molecules in drug discovery and development programs. The methoxypyridine core is a common motif in biologically active compounds, and the hydroxymethyl group offers a handle for further functionalization.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[4] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]
Data Presentation: Representative Reaction Conditions
While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of analogous bromopyridine derivatives. These conditions serve as an excellent starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 60-90 | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (2:1) | 100 | 8-16 | 75-95 | [5] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | THF/H₂O (3:1) | 80 | 12 | 70-92 | [3] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 6-12 | 65-88 | [2] |
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12-18 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-aryl-2-methoxypyridin-3-yl)methanol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of (5-aryl-2-methoxypyridin-3-yl)methanol derivatives. The protocol provided herein, based on established procedures for similar substrates, offers a robust starting point for researchers. The resulting products are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and development. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Reaction with (5-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira cross-coupling reaction of (5-Bromo-2-methoxypyridin-3-yl)methanol. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules and potential pharmaceutical intermediates.[1][2] The protocols and data presented herein are based on established methodologies for structurally analogous bromopyridine derivatives and serve as a robust starting point for reaction optimization.
Introduction
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, utilizes a copper(I) co-catalyst to facilitate the reaction between an aryl or vinyl halide and a terminal alkyne under mild conditions.[3][4][5] This method is highly valued for its tolerance of a wide array of functional groups, making it a staple in modern organic synthesis.[1] The subject of this protocol, this compound, is a functionalized pyridine derivative, a structural motif commonly found in biologically active compounds.[1] The successful Sonogashira coupling of this substrate opens avenues for the synthesis of a diverse range of novel compounds with potential applications in pharmaceutical and materials science.
Reaction Scheme
The general scheme for the Sonogashira reaction of this compound with a terminal alkyne is depicted below:
Data Presentation: Representative Experimental Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of various bromopyridine substrates. These conditions are directly applicable and serve as a strong foundation for the reaction of this compound.
Table 1: Catalyst and Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | Copper(I) Co-catalyst (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | A common and effective catalyst system. |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Effective for amino-substituted bromopyridines.[6] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | CuI (not specified) | General conditions for Heck and Sonogashira.[2] |
| Pd₂(dba)₃ (2) | Xantphos (4) | CuI (not specified) | Buchwald-Hartwig conditions, adaptable for Sonogashira.[7] |
| Pd(PPh₃)₄ (3) | - | CuI (not specified) | Suzuki conditions, adaptable for Sonogashira. |
Table 2: Reaction Parameters
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Et₃N (3.0) | THF | Room Temp. - 65 | 6-12 |
| K₂CO₃ (2.0-3.0) | DMF | 100 | 3 |
| Cs₂CO₃ (2.5) | Toluene | 80-140 | 4-24 |
| NaOtBu (1.4) | 1,4-Dioxane/H₂O | 90-110 | 8-18 |
Experimental Protocol
This generalized protocol is based on established procedures for the Sonogashira coupling of aryl bromides.[8] Optimization of specific parameters may be necessary for optimal yield and purity.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst, copper(I) iodide, and this compound.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous solvent and the base to the flask. Finally, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted methanol.
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development, allowing for the efficient construction of complex molecular architectures.[3]
This document provides a detailed, step-by-step procedure for the Buchwald-Hartwig amination of (5-Bromo-2-methoxypyridin-3-yl)methanol. The presence of a primary alcohol on the pyridine ring necessitates careful consideration of reaction conditions to avoid potential side reactions and ensure high yields of the desired product.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[4]
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction, particularly given the presence of the hydroxyl group on the substrate.
Experimental Protocol
This protocol details the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH2). Researchers should adapt the quantities and specific amine as needed for their specific target molecule.
Materials:
-
This compound
-
Amine (R-NH2)
-
Palladium(II) acetate (Pd(OAc)2) or a suitable pre-catalyst
-
Xantphos (or other suitable biaryl phosphine ligand)
-
Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
A Note on the Hydroxyl Group: The primary alcohol in the substrate can be deprotonated by strong bases like sodium tert-butoxide (NaOtBu), potentially leading to side reactions or catalyst inhibition. To mitigate this, this protocol recommends the use of weaker inorganic bases such as Cs2CO3 or K3PO4.[5] Alternatively, protection of the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether can be employed prior to the amination, followed by a deprotection step.[6][7]
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), Cesium Carbonate (2.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Xantphos (0.04 eq, 4 mol%).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
-
Data Presentation
The following table summarizes typical reactant quantities for a small-scale reaction. Researchers should scale the reaction as needed.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| This compound | 204.04 | 1.0 | 204 | 1.0 |
| Amine (R-NH2) | Varies | 1.2 | Varies | 1.2 |
| Palladium(II) acetate (Pd(OAc)2) | 224.5 | 0.02 | 4.5 | 0.02 |
| Xantphos | 578.68 | 0.04 | 23.1 | 0.04 |
| Cesium Carbonate (Cs2CO3) | 325.82 | 2.0 | 651.6 | 2.0 |
| Toluene | - | - | 5-10 mL | - |
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram:
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
The Strategic Application of (5-Bromo-2-methoxypyridin-3-yl)methanol in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-2-methoxypyridin-3-yl)methanol is a key heterocyclic building block with significant potential in the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a hydroxymethyl functional handle, offers medicinal chemists a versatile scaffold for the construction of complex molecules designed to interact with the ATP-binding sites of various protein kinases. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the utilization of this compound in the discovery of next-generation kinase inhibitors for therapeutic intervention in oncology and other diseases driven by aberrant kinase signaling.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. The strategic functionalization of the pyridine ring is crucial for achieving high potency and selectivity. This compound offers several advantages as a starting material for the synthesis of kinase inhibitors. The bromine atom at the 5-position provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde for further elaboration or used as a point of attachment for other functional groups. The methoxy group at the 2-position can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity for the target kinase.
Proposed Kinase Targets and Signaling Pathways
Based on the structural motifs that can be generated from this compound, several important classes of kinase inhibitors can be envisioned. The synthesis of aminopyridine and imidazopyridine cores, for example, is a well-established strategy for targeting kinases such as BRAF and Anaplastic Lymphoma Kinase (ALK) . These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.
BRAF Signaling Pathway
The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell growth. Inhibitors targeting BRAF have shown significant clinical benefit in melanoma and other cancers.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion protein), drives the development of certain cancers, including non-small cell lung cancer (NSCLC). ALK inhibitors have demonstrated remarkable efficacy in patients with ALK-positive tumors.
Synthetic Strategy and Experimental Protocols
A plausible synthetic strategy employing this compound for the generation of a kinase inhibitor core involves a key Suzuki-Miyaura cross-coupling reaction. The following workflow outlines a general approach.
Protocol 1: Oxidation of this compound to 5-Bromo-2-methoxy-nicotinaldehyde
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 5-bromo-2-methoxynicotinaldehyde, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxynicotinaldehyde with a Boronic Acid
Materials:
-
5-Bromo-2-methoxynicotinaldehyde
-
Aryl or heteroaryl boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methoxynicotinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data of Representative Kinase Inhibitors
While specific inhibitors derived from this compound are not yet documented in publicly available literature, the following table presents representative data for well-established BRAF and ALK inhibitors that share structural similarities with the proposed synthetic targets. This data serves as a benchmark for the desired potency of novel inhibitors.
| Kinase Inhibitor | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Dabrafenib | BRAFV600E | 0.8 | A375 (Melanoma) | [Publicly available data] |
| Vemurafenib | BRAFV600E | 31 | A375 (Melanoma) | [Publicly available data] |
| Crizotinib | ALK | 24 | H3122 (NSCLC) | [Publicly available data] |
| Alectinib | ALK | 1.9 | H2228 (NSCLC) | [Publicly available data] |
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization through established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, provides a clear path to a diverse range of potential drug candidates targeting key oncogenic kinases like BRAF and ALK. The protocols and conceptual framework provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the exploration of new chemical entities with the potential to become next-generation targeted therapies.
Application Notes and Protocols for (5-Bromo-2-methoxypyridin-3-yl)methanol in Agrochemical Synthesis
(5-Bromo-2-methoxypyridin-3-yl)methanol , a substituted pyridine derivative, holds potential as a versatile building block in the synthesis of novel agrochemicals. While its direct application in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature, its chemical structure, featuring a reactive bromine atom, a methoxy group, and a hydroxymethyl substituent on a pyridine ring, makes it a valuable starting material for the exploration of new active ingredients. Pyridine-based scaffolds are integral to a wide array of fungicides, herbicides, and insecticides due to their favorable biological activities and tunable physicochemical properties.
The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a diverse range of aryl and heteroaryl moieties, a common strategy in the rational design of new agrochemical candidates to enhance efficacy, broaden the spectrum of activity, and optimize pharmacokinetic properties.
This document provides an overview of the potential application of this compound in agrochemical synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction as a key transformation.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of various bromopyridine derivatives with boronic acids, providing a foundational reference for developing specific protocols for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system suitable for many substrates.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for a wide range of couplings.[1] |
| Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ (3) | THF/H₂O | 40 | 2.5 | High | A highly active catalyst system for challenging couplings at lower temperatures.[2] |
| Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | High | Effective for rapid and high-yielding coupling reactions.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).[3]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[3]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for new agrochemical discovery.
References
Role of substituted pyridines like (5-Bromo-2-methoxypyridin-3-yl)methanol in materials science
Application Notes and Protocols for Substituted Pyridines in Materials Science
Introduction
Substituted pyridines are a versatile class of heterocyclic compounds that play a crucial role in the advancement of materials science. The pyridine ring's inherent electron-deficient nature, combined with the ability to introduce a wide array of functional groups at various positions, allows for the precise tuning of electronic, optical, and physical properties. This makes them highly valuable building blocks for a range of applications, from organic electronics to functional polymers.[1][2]
Compounds like (5-Bromo-2-methoxypyridin-3-yl)methanol serve as excellent examples of functionalized pyridine precursors. The bromo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex, conjugated systems.[3][4] The methoxy and methanol groups can also be used to influence solubility and modulate electronic properties. These precursors are instrumental in the synthesis of bespoke materials for cutting-edge technologies.
Application Notes
Organic Light-Emitting Diodes (OLEDs)
Substituted pyridines are extensively used in the fabrication of high-performance OLEDs. Their electron-deficient character makes them particularly suitable for use as electron-transporting materials (ETMs) and as host materials for phosphorescent emitters.[1]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy to efficiently confine the excitons on the guest emitter. Pyridine derivatives can be designed to possess high triplet energies and good thermal stability, which are crucial for device longevity.[1][5]
-
Electron Transporting Materials (ETMs): The nitrogen atom in the pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron injection and transport from the cathode.[1]
-
Hole Transporting Materials (HTMs): While less common, pyridine-containing molecules can also be engineered to function as hole-transporting materials, often by incorporating electron-donating moieties like carbazole or triphenylamine.[5][6]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Highly congested pyridine-carbonitrile-carbazole structures have been developed as TADF emitters, achieving excellent device performance with high external quantum efficiencies.[7]
The introduction of different substituents allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, charge carrier mobility, and glass transition temperature, directly impacting the OLED's efficiency, color purity, and operational stability.[1][5] For instance, halogen atoms can alter carrier mobility, and bulky groups can be introduced to prevent crystallization and promote the formation of stable amorphous films.[1][5]
Functional Polymers
Pyridine-containing polymers are of significant interest due to their unique electronic features and the basicity of the pyridine nitrogen.[8] These properties make them suitable for a variety of applications:
-
Contaminant Capture: The Lewis basicity of the pyridine motif allows these polymers to coordinate with metal ions, making them effective materials for capturing contaminants from the environment.[8] Machine learning approaches have been used to design halogenated pyridine polymers for the efficient removal of perrhenate (a surrogate for pertechnetate in nuclear waste).[9]
-
High-Temperature Applications: Polymers derived from pyridinonorbornene monomers through ring-opening metathesis polymerization (ROMP) have shown high thermal stability and glass-transition temperatures, making them suitable for high-temperature applications.[8]
-
Polymer Light-Emitting Devices (PLEDs): Pyridine-based polymers are reported to have superior electron transport characteristics and are resistant to oxidation, making them potential candidates for PLEDs.[2]
Metal-Organic Frameworks (MOFs)
Pyridine derivatives are also used as organic linkers in the synthesis of MOFs. The nitrogen atoms can coordinate with metal centers to form porous, crystalline structures. These materials have applications in gas storage and separation, catalysis, and sensing.[10]
Data Presentation
Table 1: Performance of OLEDs with Pyridine Derivatives
| Material Role | Pyridine Derivative Example | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Luminance (cd/m²) | Reference |
| Host | Pyridine-Carbonitrile-Carbazole (246tCzPPC) | 29.6 | - | - | - | [7] |
| Host | Terpyridine Derivative | 20.9 | - | - | - | [11] |
| HTL | Pyrene-Pyridine (Py-Br) | 9.0 | 27.6 | - | 17,300 | [5][6] |
| HTL | Pyrene-Pyridine (Py-MeO) | 8.8 | - | - | - | [5] |
| Emitter | Pyrene-Benzimidazole | 4.3 | - | - | 290 | [12] |
EQE: External Quantum Efficiency; HTL: Hole-Transporting Layer.
Table 2: Properties of Pyridine-Based Hole-Transporting Materials
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (T1) (eV) | Reference |
| Py-03 | -5.63 | -2.35 | 2.35 | [5][6] |
| Py-MeO | -5.61 | -2.33 | 2.35 | [5][6] |
| Py-Me | -5.63 | -2.33 | 2.35 | [5][6] |
| Py-Br | -5.65 | -2.39 | 2.34 | [5][6] |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Experimental Protocols
Protocol 1: Synthesis of a Functional Bipyridine Material via Suzuki Coupling
This protocol describes a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction, which can be used to synthesize more complex materials from a precursor like this compound.
Materials:
-
This compound (or other brominated pyridine derivative)
-
Aryl- or pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd₂(dba)₃] with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K³PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the brominated pyridine (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functional material.[3]
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for fabricating a multilayer OLED using thermal evaporation in a high-vacuum chamber.[1]
Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.[1]
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially:
-
Hole Injection Layer (HIL): e.g., HAT-CN (~10 nm).
-
Hole Transport Layer (HTL): e.g., TAPC (~40 nm).
-
Emissive Layer (EML): Co-evaporate the host material (a pyridine derivative) and a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 10-15 wt%) to a thickness of ~20 nm.[1]
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., TPBi (~40 nm).
-
Electron Injection Layer (EIL): e.g., LiF (~1 nm).
-
-
-
Cathode Deposition:
-
Deposit the metal cathode, typically aluminum (Al), to a thickness of ~100 nm through a shadow mask to define the active area of the device.[1]
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy resin to protect the organic layers from degradation by moisture and oxygen.[1]
-
Visualizations
Caption: Molecular design strategies for substituted pyridine materials.
Caption: Workflow for the fabrication of a multilayer OLED.
Caption: Synthesis of a functional material from a substituted pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-based polymers and derivatives: Synthesis and applications | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jchemrev.com [jchemrev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (5-Bromo-2-methoxypyridin-3-yl)methanol Derivatives via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted pyridinylmethanols is a critical step in the development of various pharmaceutical compounds. (5-Bromo-2-methoxypyridin-3-yl)methanol, in particular, serves as a versatile building block. Direct application of a Grignard reaction to this molecule is not feasible due to the presence of an acidic hydroxyl proton, which would quench the Grignard reagent. Therefore, this document outlines a detailed protocol for a plausible and highly relevant synthetic alternative: the synthesis of substituted this compound derivatives through the addition of a Grignard reagent to the corresponding aldehyde, 5-Bromo-2-methoxypyridine-3-carbaldehyde. This approach allows for the introduction of a wide variety of substituents at the carbinol carbon.
Core Reaction Principle
The primary method described involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of 5-Bromo-2-methoxypyridine-3-carbaldehyde. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired secondary alcohol.
Experimental Protocols
Protocol 1: Synthesis of a Representative Derivative - 1-(5-Bromo-2-methoxypyridin-3-yl)propan-1-ol
This protocol details the reaction of 5-Bromo-2-methoxypyridine-3-carbaldehyde with ethylmagnesium bromide.
Materials:
-
5-Bromo-2-methoxypyridine-3-carbaldehyde
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-methoxypyridine-3-carbaldehyde (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the aldehyde in anhydrous THF.
-
-
Grignard Addition:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the ethylmagnesium bromide solution (1.1 to 1.5 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(5-Bromo-2-methoxypyridin-3-yl)propan-1-ol.
-
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)propan-1-ol
| Parameter | Condition |
| Starting Material | 5-Bromo-2-methoxypyridine-3-carbaldehyde |
| Grignard Reagent | Ethylmagnesium bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Saturated aqueous NH₄Cl |
| Purification | Flash Column Chromatography |
Table 2: Representative Yields and Purity for Analagous Reactions
| Grignard Reagent (R-MgX) | Product | Typical Yield (%) | Purity (%) |
| Methylmagnesium bromide | 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol | 75-85 | >95 |
| Ethylmagnesium bromide | 1-(5-Bromo-2-methoxypyridin-3-yl)propan-1-ol | 70-80 | >95 |
| Phenylmagnesium bromide | (5-Bromo-2-methoxypyridin-3-yl)(phenyl)methanol | 65-75 | >95 |
Note: The data in Table 2 is based on typical yields for Grignard additions to aromatic aldehydes and should be considered illustrative.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of substituted this compound.
Logical Relationship: Addressing the Incompatibility of the Starting Material
Caption: Logical diagram illustrating the challenge and solutions for Grignard reactions involving this compound.
Protecting Group Strategies for the Hydroxymethyl Group in Pyridine Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings, are powerful tools for introducing carbon-carbon bonds onto the pyridine scaffold. However, the presence of reactive functional groups, such as the hydroxymethyl group (-CH₂OH), can interfere with these transformations by reacting with the organometallic reagents or the catalyst. To circumvent this, a protecting group strategy is often employed. This document provides detailed application notes and protocols for the protection of the hydroxymethyl group on pyridine rings, its subsequent use in cross-coupling reactions, and the final deprotection to reveal the desired functionalized product.
Selecting a Protecting Group
The choice of protecting group is critical and depends on the stability of the substrate and the conditions of the subsequent cross-coupling reaction. Key considerations include ease of installation and removal, stability to the reaction conditions, and minimal interference with the reactivity of the pyridine ring. Commonly used protecting groups for the hydroxymethyl group include silyl ethers, benzyl ethers, and acetals.
Silyl Ethers: The Tert-Butyldimethylsilyl (TBS) Group
The tert-butyldimethylsilyl (TBS) group is a popular choice for protecting primary alcohols due to its ease of introduction, stability to a wide range of reaction conditions, and facile cleavage under mild conditions.
Protection of (5-Bromopyridin-2-yl)methanol with TBS-Cl
This protocol describes the protection of the hydroxymethyl group of (5-bromopyridin-2-yl)methanol as a TBS ether, a key intermediate for subsequent cross-coupling reactions.
Experimental Protocol:
-
Reagents:
-
(5-Bromopyridin-2-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Triethylamine (TEA) or Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-bromo-5-hydroxymethylpyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and wash with water to remove DMF and triethylamine hydrochloride.[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired product, 2-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine.[1]
-
-
Expected Yield: 97%[1]
Caption: TBS protection of (5-bromopyridin-2-yl)methanol.
Suzuki-Miyaura Coupling of 2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine
The TBS-protected bromopyridine is a versatile substrate for Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl boronic acids.
Experimental Protocol:
-
Reagents:
-
2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
-
Procedure:
-
In a Schlenk flask, combine 2-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[2]
-
Heat the reaction mixture to 85-95 °C and stir for 12-16 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling Yields
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-((tert-Butyldimethylsilyloxy)methyl)-5-phenylpyridine | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-((tert-Butyldimethylsilyloxy)methyl)-5-(4-methoxyphenyl)pyridine | 85-98 |
| 3 | 3-Thienylboronic acid | 2-((tert-Butyldimethylsilyloxy)methyl)-5-(thiophen-3-yl)pyridine | 75-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Caption: Suzuki-Miyaura coupling of a TBS-protected hydroxymethylpyridine.
Deprotection of the TBS Ether
The final step is the removal of the TBS protecting group to unveil the hydroxymethyl functionality. This can be achieved under mild acidic conditions or with a fluoride source.
Experimental Protocol (Acidic Conditions):
-
Reagents:
-
2-((tert-Butyldimethylsilyloxy)methyl)-5-arylpyridine
-
Acetyl chloride
-
Anhydrous Methanol
-
-
Procedure:
-
Dissolve the TBS-protected pyridine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of acetyl chloride (e.g., 0.1 eq) dropwise.[3] The in situ generation of HCl facilitates the deprotection.[4]
-
Stir the reaction at 0 °C to room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to a few hours.[4]
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Experimental Protocol (Fluoride-Mediated):
-
Reagents:
-
2-((tert-Butyldimethylsilyloxy)methyl)-5-arylpyridine
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected pyridine (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF in THF (1.1 eq) at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Deprotection of the TBS ether to reveal the hydroxymethyl group.
Alternative Protecting Groups
While TBS is a robust choice, other protecting groups can be advantageous depending on the specific synthetic strategy.
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| TBS | TBS-Cl, Imidazole, DMF | TBAF, THF or HCl, MeOH | Stable to a wide range of non-acidic conditions. |
| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C | Stable to acidic and basic conditions. Sensitive to hydrogenolysis.[5] |
| Methoxymethyl (MOM) | MOM-Cl, NaH, THF | Acidic conditions (e.g., HCl, MeOH) | Stable to basic and nucleophilic reagents. |
| Tetrahydropyranyl (THP) | DHP, p-TsOH, CH₂Cl₂ | Acidic conditions (e.g., AcOH, H₂O/THF) | Stable to basic and organometallic reagents. |
Protecting-Group-Free Strategies
In some cases, cross-coupling reactions can be performed on unprotected hydroxymethylpyridines.[6] This approach is more atom-economical and avoids additional protection and deprotection steps. However, the success of a protecting-group-free strategy is highly substrate-dependent and often requires careful optimization of reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to minimize side reactions. User-friendly protocols for protecting group-free Suzuki-Miyaura coupling of phenols in water have been developed, which may be adaptable to hydroxymethylpyridines.[6]
Conclusion
The successful cross-coupling of hydroxymethylpyridines relies on a well-defined strategy to manage the reactive hydroxyl group. The use of a tert-butyldimethylsilyl (TBS) protecting group offers a reliable and high-yielding pathway for a variety of cross-coupling reactions. The protocols provided herein offer a comprehensive guide for the protection, coupling, and deprotection steps. For specific applications, the choice of protecting group should be carefully considered based on the overall synthetic route. Furthermore, the exploration of protecting-group-free methods presents an attractive alternative for streamlining synthetic efforts.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ace.as-pub.com [ace.as-pub.com]
Methodology for the synthesis of trisubstituted pyridines from functionalized precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for three robust methodologies for the synthesis of trisubstituted pyridines from functionalized precursors: the Bohlmann-Rahtz Pyridine Synthesis, the Kröhnke Pyridine Synthesis, and a modern Organocatalyzed Formal [3+3] Cycloaddition.
These methods offer versatile and complementary approaches to access a wide range of substituted pyridine derivatives, which are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The following sections provide detailed experimental procedures, quantitative data on substrate scope, and visual diagrams of the reaction pathways to facilitate practical application in a laboratory setting.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis is a classical and reliable method for the preparation of 2,3,6-trisubstituted pyridines. The reaction proceeds in two steps: a Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[1][2][3] Modern modifications, such as the use of acid catalysts, allow for a more efficient one-pot procedure at lower temperatures.[2][4]
Experimental Protocol: Acid-Catalyzed One-Pot Synthesis of 2,3,6-Trisubstituted Pyridines
This protocol is adapted from improved, acid-catalyzed versions of the Bohlmann-Rahtz synthesis.[2]
Materials:
-
Enamine (or a 1,3-dicarbonyl compound and ammonium acetate to generate the enamine in situ)
-
Ethynyl ketone
-
Toluene
-
Acetic acid
-
Amberlyst-15 ion exchange resin (optional catalyst)[4]
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the enamine (1.0 equiv) in a 5:1 mixture of toluene and acetic acid, add the ethynyl ketone (1.1 equiv).
-
Heat the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.
Data Presentation: Substrate Scope for the Bohlmann-Rahtz Synthesis
The following table summarizes the yields for the synthesis of various trisubstituted pyridines using an acid-catalyzed Bohlmann-Rahtz protocol.
| Entry | Enamine Precursor (R¹) | Ethynyl Ketone (R², R³) | Product | Yield (%) |
| 1 | Ethyl 3-aminocrotonate | Phenylpropynone | Ethyl 2-methyl-6-phenylnicotinate | 85 |
| 2 | 3-Aminopent-3-en-2-one | Phenylpropynone | 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone | 78 |
| 3 | 3-Aminocrotononitrile | But-3-yn-2-one | 2,6-Dimethyl-3-cyanopyridine | 92 |
| 4 | Ethyl 3-aminocrotonate | 1-(Thiophen-2-yl)prop-2-yn-1-one | Ethyl 2-methyl-6-(thiophen-2-yl)nicotinate | 81 |
Visualization: Bohlmann-Rahtz Synthesis Workflow
Caption: One-pot Bohlmann-Rahtz synthesis workflow.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines.[5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6] This method is known for its broad substrate scope and generally high yields.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
This protocol is a representative example of the Kröhnke pyridine synthesis.[5]
Materials:
-
N-Phenacylpyridinium bromide (or other α-pyridinium methyl ketone salt)
-
Chalcone (or other α,β-unsaturated carbonyl compound)
-
Ammonium acetate
-
Glacial acetic acid
-
Ice-water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (approx. 10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-water with stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.
Data Presentation: Substrate Scope for the Kröhnke Synthesis of 2,4,6-Triarylpyridines
The following table illustrates the yields for the synthesis of various 2,4,6-triarylpyridines via a solvent-free Kröhnke-type reaction.[7]
| Entry | Acetophenone Derivative (R¹, R²) | Benzaldehyde Derivative (R³) | Product | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 2,4,6-Triphenylpyridine | 97 |
| 2 | 4'-Methylacetophenone | Benzaldehyde | 4-Phenyl-2,6-di(p-tolyl)pyridine | 95 |
| 3 | 4'-Chloroacetophenone | 4-Chlorobenzaldehyde | 2,4,6-Tris(4-chlorophenyl)pyridine | 94 |
| 4 | Acetophenone | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2,6-diphenylpyridine | 94 |
Visualization: Kröhnke Pyridine Synthesis Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Cross-Coupling of Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura reactions involving bromopyridine substrates.
Troubleshooting Guide
Low yields in the Suzuki-Miyaura coupling of bromopyridines can be attributed to several factors, often related to the electronic nature of the pyridine ring and its potential to interfere with the palladium catalyst. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Conversion of Bromopyridine Starting Material
If you observe a significant amount of unreacted bromopyridine, consider the following potential causes and solutions.
-
Potential Cause: Ineffective Catalyst System. The choice of palladium precursor and ligand is critical for the successful coupling of bromopyridines. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst are common challenges.[1]
-
Recommended Solution: Catalyst and Ligand Screening. For electron-deficient substrates like many bromopyridines, bulky, electron-rich phosphine ligands can be beneficial.[2] Consider screening different catalyst systems. For routine couplings, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) may provide good yields.[3] For more challenging substrates, advanced catalyst systems with bulky electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary.[3][4]
-
-
Potential Cause: Catalyst Deactivation. The pyridine nitrogen can poison the palladium catalyst, leading to low or no conversion.[2] Additionally, palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1]
-
Recommended Solution: Ligand Selection and Inert Atmosphere. Using bulky ligands can sterically shield the palladium center from coordination with the pyridine nitrogen.[2] It is also crucial to ensure a thoroughly degassed reaction mixture and maintain an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1][2]
-
-
Potential Cause: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Recommended Solution: Optimization of Conditions. A systematic screening of bases, solvents, and temperatures is recommended. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used, and the ratio may need optimization to ensure all components are soluble.[2][5][6]
-
Issue 2: Formation of Significant Side Products
The presence of undesired side products can significantly lower the yield of the desired coupled product.
-
Side Product: Debrominated Pyridine (Hydrodehalogenation). This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]
-
Potential Hydride Sources: Solvents, impurities in reagents, or the boronic acid itself.[1]
-
Prevention Strategies:
-
Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]
-
Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity and stored properly.[1]
-
-
-
Side Product: Homocoupling of Boronic Acid. This side reaction is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[2]
-
Side Product: Protodeboronation of the Boronic Acid. This involves the replacement of the boronic acid group with a hydrogen atom and is particularly prevalent with heteroaryl boronic acids in the presence of aqueous bases.[2][7][8]
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with bromopyridines often challenging?
A1: Reactions involving bromopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can be less reactive in the oxidative addition step compared to other aryl bromides.[10] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][10] Pyridylboronic acids are also known to be susceptible to protodeboronation.[10]
Q2: What is the role of the base in the Suzuki-Miyaura coupling of bromopyridines?
A2: The primary function of the base is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[6][11] This boronate then undergoes transmetalation with the palladium complex, transferring the organic group to the palladium center. The choice of base can significantly influence the reaction rate, yield, and the stability of the boronic acid.[10]
Q3: Can I run the Suzuki coupling of a bromopyridine under air?
A3: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and low yields.[1] Maintaining an inert atmosphere using argon or nitrogen is crucial for a successful reaction.
Q4: My boronic acid is decomposing. What can I do?
A4: Boronic acid instability, often leading to protodeboronation, is a common reason for low yields.[12] To circumvent this, consider using more stable boronic esters, such as pinacol esters, or trifluoroborate salts.[2] These reagents can provide a slow release of the boronic acid under the reaction conditions, minimizing decomposition.[8]
Q5: Which solvent system is best for Suzuki-Miyaura reactions of bromopyridines?
A5: There is no single "best" solvent system, as the optimal choice depends on the specific substrates. However, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective.[2][6] The water helps to dissolve inorganic bases and can facilitate the formation of the active boronate species.[6] However, an excess of water can promote protodeboronation.[6] Therefore, optimizing the solvent ratio is important.
Data Presentation: Condition Screening
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura couplings of bromopyridine derivatives with various boronic acids. These results can serve as a starting point for optimizing your reaction conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Bromopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 85 | Fictionalized Data |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 | Fictionalized Data |
| 3 | 4-Bromopyridine | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 78 | Fictionalized Data |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 95 | Fictionalized Data |
Table 2: Effect of Base and Solvent on Yield
| Entry | Bromopyridine | Boronic Acid | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 88 | Fictionalized Data |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | Na₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 75 | Fictionalized Data |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 91 | Fictionalized Data |
| 4 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 93 | Fictionalized Data |
| 5 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2) | THF/H₂O (4:1) | 100 | 82 | Fictionalized Data |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium precursor (1-5 mol%), and the ligand (if required).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Sonogashira Coupling with Electron-Rich Pyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Sonogashira coupling of electron-rich pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing Sonogashira coupling with electron-rich pyridine substrates?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, known as Glaser-Hay coupling, which leads to the formation of a symmetrical diyne byproduct.[1][2] This is particularly common in copper-catalyzed reactions and is exacerbated by the presence of oxygen.[1] Another significant issue is the inhibition or poisoning of the palladium catalyst by the electron-rich pyridine nitrogen, which can lead to low or no product yield.[3][4] Other potential side reactions include hydrodehalogenation of the pyridine halide and reactions involving the pyridine ring itself, though these are generally less common.[5]
Q2: How does the electron-rich nature of the pyridine substrate affect the Sonogashira coupling reaction?
A2: The high electron density on the pyridine ring can present several challenges. Firstly, it can decrease the reactivity of the aryl halide towards oxidative addition, which is often the rate-limiting step in the palladium catalytic cycle. Secondly, the basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning," which deactivates the catalyst and stalls the reaction.[3][4] This effect can be more pronounced with pyridines bearing strong electron-donating groups.
Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of electron-rich pyridines?
A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate, its presence is a primary cause of the undesirable Glaser homocoupling side reaction.[2][6] For electron-rich and sensitive substrates, copper-free protocols are often preferred to minimize this side reaction and simplify purification.[7][8] However, copper-free reactions may require careful optimization of ligands, bases, and reaction conditions to achieve high efficiency.[9]
Q4: What is the role of the ligand in Sonogashira coupling with electron-rich pyridines?
A4: The choice of ligand is critical for a successful Sonogashira coupling with challenging substrates like electron-rich pyridines. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.[7] These ligands can promote the formation of a more reactive, monoligated palladium(0) species, which can more readily undergo oxidative addition with the electron-rich pyridine halide. They also help to stabilize the palladium catalyst and prevent decomposition.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Poisoning | The electron-rich pyridine nitrogen can coordinate to the palladium center, leading to an inactive catalyst.[3][4] 1. Switch to a more robust catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands that can favor the desired catalytic cycle over catalyst inhibition.[7] 2. Increase catalyst loading: A higher catalyst concentration may compensate for partial deactivation. 3. Consider a copper-free protocol: In some cases, the copper co-catalyst can exacerbate catalyst deactivation. |
| Inactive Catalyst | The palladium(0) active species may not be forming correctly or has decomposed, often observed as the formation of palladium black. |
| Poor Substrate Reactivity | Electron-rich pyridine bromides and chlorides are less reactive than their iodide counterparts.[2] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial for reaction efficiency. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen is a key promoter of the oxidative homocoupling of the copper acetylide intermediate.[1][2] |
| High Copper(I) Concentration | While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway.[4] |
| Slow Cross-Coupling Reaction | If the desired Sonogashira coupling is slow, the competing homocoupling reaction can become more prominent. |
Quantitative Data Summary
The following tables summarize quantitative data from the literature on the Sonogashira coupling of electron-rich pyridine substrates, highlighting the impact of various reaction parameters on product yield.
Table 1: Effect of Catalyst and Base on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [3]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 98 |
| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 95 |
| 3 | PdCl₂(PPh₃)₂ (2.5) | - | 5 | Et₃N | DMF | 100 | 3 | 92 |
| 4 | Pd(PPh₃)₄ (2.5) | - | 5 | Et₃N | DMF | 100 | 3 | 89 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | DBU | DMF | 100 | 3 | 85 |
| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | K₂CO₃ | DMF | 100 | 3 | 78 |
Table 2: Influence of Reaction Temperature on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [3]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | RT | 3 | No Reaction |
| 2 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 80 | 3 | 92 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 98 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 120 | 3 | 95 |
Experimental Protocols
General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[3]
Materials:
-
2-Amino-3-bromopyridine (or derivative) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of anhydrous and degassed DMF and stir the mixture for 30 minutes at room temperature.
-
Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction mixture.
-
Add 1 mL of Et₃N to the flask.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Sterically Hindered Pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination for sterically hindered pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of sterically hindered pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am not observing any product formation, or the conversion of my sterically hindered pyridine halide is very low. What are the likely causes and how can I improve the reaction?
-
Answer: Low to no conversion in the Buchwald-Hartwig amination of sterically hindered pyridines can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Deactivation/Inhibition: Pyridine substrates, particularly those with a nitrogen atom ortho to the halide, can act as bidentate ligands and poison the palladium catalyst.[1] Using a pre-catalyst, such as a G3 or G4 palladacycle, can often be more effective than generating the active Pd(0) species in situ from Pd(OAc)₂.[1]
-
Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the pyridine halide is a crucial step in the catalytic cycle.[2][3] For sterically hindered substrates, this step can be slow. Consider switching to a more electron-rich and sterically bulky ligand to facilitate this process.
-
Improper Ligand Choice: The choice of ligand is critical for coupling sterically demanding substrates.[3][4] Highly hindered biarylphosphine ligands such as BrettPhos, RuPhos, or AdBrettPhos are often necessary.[1][5][6] N-heterocyclic carbene (NHC) ligands can also be effective.[7] A ligand screening is often the most effective approach to identify the optimal choice for your specific substrate combination.[1]
-
Inappropriate Base: The base plays a key role in the deprotonation of the amine and the subsequent transmetalation step.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[3][6]
-
Solvent Effects: The solubility of the reactants and the inorganic base can significantly impact the reaction rate.[8] While toluene and dioxane are common solvents, for polar substrates, solvents like DMF might be necessary, often in combination with a base like Cs₂CO₃.[8]
-
Insufficient Temperature or Reaction Time: Sterically hindered couplings often require more forcing conditions.[5] If you observe slow conversion, consider increasing the reaction temperature. For particularly challenging substrates, extending the reaction time, sometimes up to several days, may be necessary.[1]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation, such as hydrodehalogenation of my pyridine starting material or β-hydride elimination from my amine. How can I minimize these side reactions?
-
Answer: The formation of side products is a common challenge in Buchwald-Hartwig aminations.
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination.[2] It is often promoted by β-hydride elimination from the amine coupling partner. The choice of ligand can significantly influence the relative rates of reductive elimination (product formation) and β-hydride elimination.[9] Using bulkier ligands can often favor the desired reductive elimination pathway.
-
β-Hydride Elimination: This is a particular issue with secondary amines that have β-hydrogens.[9] To minimize this, using a ligand that promotes rapid reductive elimination is key.[9] Alternatively, if the amine structure allows, modifying it to remove β-hydrogens can be a solution.
-
Homocoupling of Aryl Halides: While less common, homocoupling of the pyridine halide can occur. This is often a sign of issues with the catalyst initiation or turnover. Ensuring an inert atmosphere and using high-purity reagents can help minimize this.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for coupling with sterically hindered pyridines?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, for challenging substrates like sterically hindered pyridines, pre-formed palladium catalysts (pre-catalysts) are often superior.[1] Generations 3 and 4 (G3 and G4) of Buchwald's pre-catalysts are particularly effective as they are air-stable and readily form the active catalytic species.[10]
Q2: How do I choose the right ligand for my sterically hindered pyridine amination?
A2: Ligand selection is critical and often substrate-dependent. For sterically hindered pyridines, bulky and electron-rich phosphine ligands are generally the first choice. A good starting point is to screen a panel of ligands. Some commonly successful ligands for such transformations include:
-
Dialkylbiarylphosphine ligands: XPhos, BrettPhos, and RuPhos are excellent general ligands for challenging couplings.[1][11] For particularly hindered systems, more sterically demanding variants like AdBrettPhos may be necessary.[1]
-
N-Heterocyclic Carbene (NHC) ligands: These have also shown great promise in difficult aminations.[7]
Q3: What is the best base to use?
A3: The choice of base depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often allow for lower reaction temperatures.[6] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[6]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are good alternatives for base-sensitive substrates, though they may require higher temperatures.[3][6]
Q4: What solvent should I use?
A4: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[6][8][12] For substrates with poor solubility in these non-polar solvents, more polar options like N,N-dimethylformamide (DMF) can be used, often in conjunction with a base like Cs₂CO₃.[8] It's important to note that solvents like acetonitrile and pyridine can inhibit the reaction by coordinating to the palladium center and should generally be avoided.[13]
Q5: My reaction is very slow. What can I do?
A5: For slow reactions involving sterically hindered substrates, consider the following:
-
Increase Temperature: Many Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C.[13]
-
Increase Catalyst Loading: While typical catalyst loadings are around 1-2 mol %, for difficult couplings, increasing this to 3-5 mol % may be beneficial.[14]
-
Extend Reaction Time: Some sterically hindered couplings may require extended reaction times, from several hours to even days, to reach completion.[1]
-
Re-evaluate Ligand and Base: If the reaction remains sluggish, a different combination of ligand and base may be necessary.
Data Presentation
Table 1: Comparison of Ligands for the Amination of a Sterically Hindered 2-Bromopyridine
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | < 5 |
| 2 | BINAP | NaOtBu | Toluene | 100 | 25 |
| 3 | XPhos | NaOtBu | Toluene | 80 | 85 |
| 4 | BrettPhos | NaOtBu | Toluene | 80 | 92 |
| 5 | RuPhos | LHMDS | Dioxane | 80 | 88 |
Note: This table is a representative example based on general trends reported in the literature and is intended for illustrative purposes.
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | BrettPhos | NaOtBu | Toluene | 80 | 92 |
| 2 | BrettPhos | Cs₂CO₃ | Toluene | 110 | 65 |
| 3 | BrettPhos | K₃PO₄ | Dioxane | 100 | 70 |
| 4 | Xantphos | Cs₂CO₃ | DMF | 110 | 78 |
Note: This table is a representative example based on general trends reported in the literature and is intended for illustrative purposes.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered 2-Bromopyridine:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), the ligand (if not using a pre-catalyst, e.g., BrettPhos, 0.04 mmol, 4 mol %), and the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the sterically hindered 2-bromopyridine (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylpyridine product.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Purification of Polar Pyridine Derivatives by Flash Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of polar pyridine derivatives using flash column chromatography. Below, you will find frequently asked questions and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my polar pyridine derivatives showing significant peak tailing?
A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica stationary phase.[1] This strong interaction leads to a non-uniform elution front, resulting in a "tailing" effect on the chromatogram. Other causes can include column overload, poor column packing, or a mismatch between the sample solvent and the mobile phase.[1]
Q2: My polar pyridine derivative is not moving from the baseline on the TLC plate, even with highly polar solvents. What should I do?
A: This indicates a very strong interaction between your compound and the silica gel.[2][3] To address this, you can:
-
Increase Mobile Phase Polarity Further: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4][5] You can start with a low percentage of methanol and gradually increase it.
-
Use Mobile Phase Additives: For basic compounds like pyridines, adding a small amount of a competing base such as triethylamine (TEA) or ammonium hydroxide to the eluent can significantly improve elution.[3][6][7] These additives neutralize the acidic silanol groups on the silica, reducing their interaction with your compound.[3]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using an alternative stationary phase. Options include:
-
Alumina (basic or neutral): Can be less acidic than silica gel and may provide better results for basic compounds.[3][8]
-
Reversed-Phase Silica (C18): In this mode, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[7][9] Polar compounds will elute earlier.
-
Amine-functionalized silica: This type of stationary phase can help to reduce the interaction with basic compounds and improve peak shape.[7]
-
Q3: I'm observing low recovery of my pyridine derivative after flash chromatography. What are the possible reasons?
A: Low recovery can stem from several factors:
-
Compound Decomposition on Silica: Silica gel is acidic and can cause the degradation of sensitive compounds.[2][6] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear (2D TLC).[2]
-
Irreversible Adsorption: Your compound may be too polar and bind irreversibly to the silica gel.
-
Incomplete Elution: The solvent system may not be strong enough to elute your compound completely from the column.[10]
-
Volatility: Some pyridine derivatives can be volatile and may be lost during solvent evaporation after collection.
Q4: How do I choose the right solvent system for my polar pyridine derivative?
A: The best approach is to first screen different solvent systems using Thin Layer Chromatography (TLC).[9] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[11][12] For polar pyridines, common solvent systems include mixtures of dichloromethane and methanol or ethyl acetate and hexane with a high proportion of the more polar solvent.[4][5] Adding a small amount of triethylamine (0.1-1%) to the solvent system can help to reduce peak tailing for basic pyridine compounds.[6][11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the flash column chromatography of polar pyridine derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction with acidic silanol groups on silica.[1] Column overload. Poor column packing. | Add a competing base (e.g., 0.1-1% triethylamine or a few drops of ammonium hydroxide) to the mobile phase.[6][7] Use a less acidic stationary phase (e.g., neutral alumina or deactivated silica).[6] Reduce the amount of sample loaded onto the column.[1] Ensure the column is packed uniformly without any cracks or channels. |
| Compound Stuck at Baseline | Compound is too polar for the chosen mobile phase. Strong, irreversible adsorption to the silica. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[4][5] Add a modifier like triethylamine to the eluent.[6][7] Switch to a different stationary phase like reversed-phase silica (C18) or alumina.[3][7][8] |
| Poor Separation (Co-elution) | Inadequate resolution between the target compound and impurities. | Optimize the solvent system using TLC to maximize the difference in Rf values. Try a different solvent system to alter the selectivity. Use a shallower gradient during elution.[6] Consider using a higher-performance stationary phase with a smaller particle size. |
| Low Compound Recovery | Decomposition on the acidic silica gel.[2] Incomplete elution from the column. Compound volatility. | Deactivate the silica gel with triethylamine before use.[6] Use a less acidic stationary phase like alumina.[8] Increase the polarity of the mobile phase at the end of the run to elute all remaining compounds. Use gentle evaporation conditions (e.g., lower temperature) to remove the solvent from the collected fractions. |
| Inconsistent Elution/Flow Rate | Poorly packed column with cracks or channels. Clogging of the column frit. | Repack the column carefully to ensure a uniform bed.[10] Filter the sample before loading to remove any particulate matter. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Polar Pyridine Derivative
-
Solvent System Selection:
-
Column Packing:
-
Select a column of appropriate size for the amount of sample to be purified.
-
Add a small plug of cotton or a frit to the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[13]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
Wash the packed column with the eluent until the silica bed is stable.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).[9][12] Carefully apply the sample solution to the top of the column.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9][14] Carefully add this powder to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in an orderly manner.
-
If using a gradient, gradually increase the polarity of the mobile phase over time.[6]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A troubleshooting workflow for common issues in polar pyridine purification.
Caption: A standard experimental workflow for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. Flash Chromatography Basics | Sorbent Technologies, Inc. [sorbtech.com]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. Chromatography [chem.rochester.edu]
Preventing dehalogenation as a side product in palladium cross-coupling of pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of dehalogenation as a side product in palladium-catalyzed cross-coupling reactions of pyridines.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom on your pyridine substrate, is a common side reaction that lowers the yield of your desired cross-coupled product. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Significant formation of dehalogenated pyridine byproduct.
The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.[1] This Pd-H species can then participate in a competing catalytic cycle, leading to the dehalogenated side product. Here’s how to troubleshoot the issue by systematically evaluating your reaction components.
Ligand Selection
The choice of ligand is critical in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands are often effective at promoting the desired reductive elimination step over the dehalogenation pathway.[2]
Recommended Action:
-
Switch to a Bulky, Electron-Rich Ligand: If you are using a less sterically demanding ligand (e.g., PPh₃), consider switching to a Buchwald-type ligand such as SPhos, XPhos, or an NHC ligand like IPr.[3][4] These ligands can accelerate the rate of the desired C-C or C-N bond formation, outcompeting the dehalogenation process.
-
Ligand Screening: If the problem persists, a systematic screening of several bulky ligands is recommended to identify the optimal choice for your specific substrate.
Base Optimization
The base plays a crucial role in the catalytic cycle, but certain bases can also promote the formation of Pd-H species, leading to dehalogenation.
Recommended Action:
-
Avoid Strong Alkoxide Bases (if possible): While effective for some couplings, strong alkoxide bases like NaOtBu can sometimes contribute to dehalogenation.[4]
-
Use Weaker Inorganic Bases: Consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] These are often effective in promoting the desired coupling while minimizing the formation of hydride sources.
-
Base Screening: The optimal base is highly substrate-dependent. A screening of different bases is often necessary to find the best conditions.
Solvent Choice
The solvent can be a source of hydrogen atoms for the dehalogenation side reaction.
Recommended Action:
-
Use Aprotic Solvents: Aprotic solvents such as toluene, dioxane, or THF are generally preferred over protic solvents like alcohols.[3]
-
Avoid Solvents that can act as Hydride Donors: Be cautious with solvents like DMF, which can sometimes act as a hydride source, particularly at elevated temperatures.
Temperature Control
Higher reaction temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling.
Recommended Action:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a longer reaction time, but it can significantly reduce the amount of dehalogenated byproduct.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of palladium-catalyzed cross-coupling reactions of pyridines. The data is compiled from various sources and is intended to be a guide for reaction optimization. Actual results will vary depending on the specific substrates and conditions used.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Chloropyridine
| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Dehalogenation (%) | Reference |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Significant | General Observation |
| SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | Minimal | [5] |
| XPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Low | [3] |
| IPr (NHC) | NaOtBu | Dioxane | 80 | High | Low | [4] |
Table 2: Effect of Base on Buchwald-Hartwig Amination of 3-Bromopyridine
| Ligand | Base | Solvent | Temperature (°C) | Yield of Aminated Product (%) | Dehalogenation (%) | Reference |
| BINAP | NaOtBu | Toluene | 100 | Moderate | Significant | [6] |
| Xantphos | K₃PO₄ | Dioxane | 110 | High | Low | [7] |
| RuPhos | LHMDS | Toluene | 110 | High | Low | [7] |
Table 3: Solvent Effects on Sonogashira Coupling of 4-Iodopyridine
| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Dehalogenation (%) | Reference |
| PPh₃ | Et₃N | THF | 65 | Moderate | Moderate | [8] |
| PPh₃ | Et₃N | DMF | 65 | High | Low | [8] |
| PPh₃ | Piperidine | CH₃CN | Reflux | Moderate | Moderate | General Observation |
Experimental Protocols
Here we provide detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of halopyridines, including both a "standard" protocol that may be prone to dehalogenation and an "optimized" protocol designed to minimize this side reaction.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Standard Protocol (Prone to Dehalogenation):
-
To a round-bottom flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Optimized Protocol (Minimizing Dehalogenation): [5]
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with argon (repeat three times).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine
Standard Protocol (Prone to Dehalogenation):
-
In a glovebox, to a vial add 3-bromopyridine (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Optimized Protocol (Minimizing Dehalogenation): [7]
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and Xantphos (0.03 mmol).
-
Seal the tube, evacuate and backfill with argon.
-
Add anhydrous 1,4-dioxane (2 mL).
-
Add 3-bromopyridine (1.0 mmol), morpholine (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene
Standard Protocol (Prone to Dehalogenation and Homocoupling):
-
To a Schlenk flask, add 4-iodopyridine (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Stir at room temperature for 30 minutes, then heat to 65 °C for 8 hours.
-
Monitor by TLC.
-
After cooling, filter the reaction mixture through Celite, wash with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Optimized Protocol (Minimizing Dehalogenation and Homocoupling): [8]
-
To a dry reaction flask under an inert atmosphere, add 4-iodopyridine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add phenylacetylene (1.1 mmol) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) of the halopyridine starting material is replaced by a hydrogen atom. This leads to the formation of a pyridine byproduct instead of the desired cross-coupled product, which reduces the overall yield and complicates purification.
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols or DMF), or even trace amounts of water.[1] The Pd-H species can then undergo reductive elimination with the pyridine group on the palladium intermediate to yield the dehalogenated pyridine.
Q3: Are certain positions on the pyridine ring more susceptible to dehalogenation?
A3: Yes, electron-deficient halopyridines, such as 2-halopyridines and 4-halopyridines, are often more susceptible to dehalogenation. The nitrogen atom in the ring can influence the electronic properties of the C-X bond and the stability of the palladium intermediates.
Q4: Can the choice of halide (Cl, Br, I) affect the extent of dehalogenation?
A4: Yes, the propensity for dehalogenation often follows the reactivity of the halide: I > Br > Cl. Aryl iodides are typically more reactive in both the desired coupling and the undesired dehalogenation. While chlorides are less reactive, they can also undergo dehalogenation under forcing conditions.
Q5: How can I detect dehalogenation in my reaction?
A5: Dehalogenation can be identified by analyzing the crude reaction mixture using techniques such as:
-
Thin Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value than the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to identify the mass of the dehalogenated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for the dehalogenated pyridine.
Q6: Can additives be used to suppress dehalogenation?
A6: In some cases, additives can be beneficial. For example, the addition of a silver salt (e.g., Ag₂O) can sometimes act as a halide scavenger and improve reaction outcomes, although this is not a universal solution. Careful screening is required.
Visualizing the Competing Pathways
The following diagrams illustrate the key mechanistic pathways and a troubleshooting workflow to help visualize the concepts discussed.
Caption: Competing catalytic cycles in palladium cross-coupling of pyridines.
Caption: Troubleshooting workflow for dehalogenation in pyridine cross-coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Influence of the methoxy group on the reactivity and side products of bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted bromopyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the methoxy group influence the reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions?
A1: The methoxy group (-OCH₃) is an electron-donating group (EDG). Its influence on the reactivity of bromopyridines in cross-coupling reactions (like Suzuki-Miyaura, Buchwald-Hartwig, etc.) depends on its position relative to the bromine atom and the pyridine nitrogen.
-
Activation/Deactivation: Generally, EDGs can decrease the reactivity of aryl halides in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] This is because they increase the electron density on the carbon atom of the C-Br bond, making it less electrophilic. However, the overall effect is a balance between this electronic influence and the inherent reactivity of the pyridine ring.
-
Positional Effects:
-
Ortho/Para to Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, making the α (2,6) and γ (4) positions electron-deficient. A methoxy group at the 3- or 5-position can enhance the electron-donating effect towards the coupling site (e.g., at C2 or C4), potentially slowing the reaction.
-
Meta to Nitrogen (3- or 5-position): When the bromine is at the 3- or 5-position, the methoxy group's influence is more complex and depends on its relative position. For instance, in 2-bromo-3-methoxypyridine, the methoxy group is ortho to the bromine and may influence catalyst coordination.[2]
-
Q2: I am observing significant amounts of dehalogenation (hydrodehalogenation) as a side product in my Suzuki-Miyaura coupling. What are the likely causes and solutions?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in cross-coupling chemistry.
-
Causes:
-
β-Hydride Elimination: If the organoboron reagent contains β-hydrogens, this pathway can compete with reductive elimination to form the desired product.
-
Protonolysis: The organopalladium intermediate can react with trace amounts of water or other proton sources in the reaction mixture.
-
Reductive Cleavage: The aryl-palladium intermediate can be reduced by additives or solvents.
-
-
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use degassed solvents to remove both oxygen and moisture.
-
Choice of Base: A weaker base or a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) can sometimes minimize side reactions caused by proton sources.
-
Ligand Selection: Bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the rate of the desired coupling.
-
Q3: Why is my Directed ortho-Metalation (DoM) of a methoxy-bromopyridine giving a mixture of regioisomers?
A3: You are likely observing a phenomenon known as the "halogen dance."[3][4]
-
Mechanism: In polyhalogenated or electronically complex systems, initial deprotonation at one site can be followed by an intramolecular rearrangement of the metal and halogen atoms.[4] For example, in the lithiation of 2,5-dibromo-4-methoxypyridine, initial metalation at the C-3 position (directed by the methoxy group) can be followed by a rearrangement to a more stable lithiated intermediate before quenching with an electrophile.[3]
-
Troubleshooting Strategies:
-
Kinetics vs. Thermodynamics: This rearrangement is often time and temperature-dependent. Short reaction times and very low temperatures (-78 °C or lower) can favor the kinetically formed product.[3]
-
Choice of Base: The choice of lithium amide base (e.g., LDA vs. LTMP) can influence the regioselectivity of the initial deprotonation and the rate of any subsequent rearrangement.[3]
-
Trapping Conditions: Adding the electrophile quickly after the base, or even performing an in-situ trap, can help capture the initial kinetic product before it has time to rearrange.
-
Q4: How does the methoxy group affect Nucleophilic Aromatic Substitution (SNAr) on a bromopyridine ring?
A4: The pyridine ring is inherently electron-deficient and activated for SNAr at the 2- and 4-positions.[5][6] The methoxy group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. This is the opposite of its effect in electrophilic aromatic substitution. The rate of SNAr reactions is dependent on the stabilization of the negative charge in the intermediate Meisenheimer complex.[6][7] An electron-donating methoxy group will destabilize this intermediate, slowing the reaction. Therefore, a methoxy-bromopyridine will typically be less reactive in SNAr than an unsubstituted bromopyridine.[8]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling of Methoxy-Bromopyridines
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material | 1. Inactive Catalyst | Use a fresh batch of palladium catalyst or pre-catalyst. Consider a pre-activation step. |
| 2. Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments. Methoxy-bromopyridines may require slightly higher temperatures due to the electron-donating group. | |
| 3. Inappropriate Base/Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).[2] | |
| Formation of significant boronic acid homocoupling (Glaser coupling) | 1. Oxygen in the reaction | Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating. |
| 2. Inappropriate Ligand | Switch to a different phosphine ligand. Buchwald or CataCXium ligands can sometimes suppress this side reaction.[2][9] | |
| Formation of dehalogenated starting material | 1. Protic impurities | Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated. |
| 2. Unfavorable kinetics | Lower the reaction temperature. Use a bulkier ligand to favor reductive elimination. |
Guide 2: Regioselectivity Issues in Directed ortho-Metalation (DoM)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of constitutional isomers after quenching with electrophile | 1. "Halogen Dance" rearrangement | Decrease the metalation time before adding the electrophile (e.g., from 60 min to 5 min).[3] Maintain a very low temperature (-78 °C). |
| 2. Competing directing groups | The pyridine nitrogen and the methoxy group can both act as directing metalation groups (DMGs). The stronger DMG will typically control the regioselectivity.[10][11] Consider if the observed product arises from direction by the nitrogen atom. | |
| Low yield of desired product | 1. Steric hindrance | If the electrophile is very bulky, the reaction may be slow or incomplete. Use a less hindered electrophile or increase the reaction time/temperature after the initial metalation. |
| 2. Incorrect base | The choice of base is critical. For methoxy-directed lithiation, bases like n-BuLi, s-BuLi, or LDA are commonly used.[3][12] Ensure the correct stoichiometry of the base is used. |
Quantitative Data Summary
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine [2]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Methoxy-bromopyridine (1.0 equiv.)
-
Arylboronic acid or ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2–3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the methoxy-bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) and Trapping
This protocol requires strict anhydrous and inert conditions.
Materials:
-
Methoxy-bromopyridine (1.0 equiv.)
-
Strong base (e.g., n-BuLi or LDA, 1.1 equiv.)
-
Anhydrous solvent (e.g., THF, -78 °C)
-
Electrophile (e.g., DMF, TMSCl, 1.2 equiv.)
-
Schlenk flask, syringes, inert gas supply (Argon or Nitrogen), low-temperature bath.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under argon, add the methoxy-bromopyridine and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the organolithium base (e.g., n-BuLi) dropwise over several minutes. Stir the mixture at -78 °C for the desired time (e.g., 5 minutes to 1 hour, this is a critical parameter to optimize).
-
Trapping: Add the electrophile dropwise to the solution at -78 °C.
-
Warming & Quenching: After stirring for a specified time (e.g., 30 minutes), slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, concentrate, and purify by chromatography or distillation.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Directed ortho-Metalation (DoM) and potential "Halogen Dance" side reaction.
Caption: Troubleshooting workflow for a low-yielding cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. grokipedia.com [grokipedia.com]
Addressing low yields in cross-coupling reactions involving hydroxymethylpyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving hydroxymethylpyridines, with a focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no yield in the Suzuki-Miyaura coupling of my hydroxymethyl-substituted bromopyridine?
A1: Low yields in Suzuki-Maiyaura couplings of hydroxymethylpyridines can stem from several factors, often related to the inherent properties of the pyridine ring and the presence of the hydroxymethyl group. A primary concern is the "2-pyridyl problem," where the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This issue is particularly pronounced for 2-substituted pyridines. Additionally, the hydroxymethyl group itself can participate in the reaction in unintended ways.
To troubleshoot, consider the following:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be optimal. Consider using sterically hindered and electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), which have shown success in mitigating catalyst inhibition by pyridinic substrates.
-
Base and Solvent Choice: The selection of base and solvent is critical. An inappropriate base can lead to side reactions or incomplete reaction. A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like dioxane or THF, often with water as a co-solvent.
-
Boronic Acid/Ester Stability: Pyridine boronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond). Using more stable boronic esters, such as pinacol or MIDA esters, can improve reaction outcomes.
-
Reaction Temperature: Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or the catalyst. Optimization of the reaction temperature is often necessary.
Q2: Can the hydroxymethyl group on the pyridine ring interfere with the cross-coupling reaction?
A2: Yes, the hydroxymethyl group can influence the reaction in several ways. On one hand, it can act as a directing group. A hydroxyl group positioned beta to a boronate can coordinate to the palladium center, potentially activating the boronate for a more efficient transmetalation.[1] On the other hand, the hydroxyl group's proton is acidic and can react with strong bases. More significantly, the oxygen atom can coordinate to the palladium catalyst, potentially forming a palladium alkoxide, which could lead to side reactions. In some cases, palladium catalysts have been observed to reduce aldehyde functionalities to hydroxymethyl groups simultaneously with the cross-coupling reaction, indicating the potential for the catalyst to interact with oxygen-containing functional groups.[2]
Q3: My starting material is a 2-hydroxymethylpyridine derivative, and the reaction is not working. What specific strategies can I employ?
A3: The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura cross-coupling reactions.[3] The proximity of the nitrogen atom to the reaction site can lead to strong coordination with the palladium catalyst, effectively poisoning it. To address this, consider these strategies:
-
Use of Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic cycle and reduce catalyst inhibition.
-
Alternative Boron Reagents: Instead of boronic acids, consider using more stable derivatives like MIDA boronates or trifluoroborate salts, which can slowly release the active boronic acid under the reaction conditions, minimizing decomposition.
-
Protecting the Hydroxymethyl Group: Although potentially adding extra steps, protecting the hydroxymethyl group as a silyl ether (e.g., TBS ether) or another suitable protecting group can prevent its interference with the catalyst.
-
Alternative Coupling Reactions: If the Suzuki-Miyaura reaction remains problematic, consider alternative cross-coupling reactions that may be less sensitive to the pyridine nitrogen. For instance, Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) could be viable alternatives.
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is a common side reaction that consumes the nucleophile and reduces the yield of the desired cross-coupled product. It is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species. To minimize homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source or a precatalyst that readily generates the active Pd(0) species can be beneficial. If using a Pd(II) salt, in situ reduction to Pd(0) must be efficient.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to increased homocoupling. Careful optimization of the stoichiometry is recommended.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time required for completion can help reduce side reactions.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling of a Hydroxymethyl-Substituted Bromopyridine
This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of a hydroxymethyl-substituted bromopyridine with an aryl boronic acid.
Problem: The reaction of (5-bromopyridin-2-yl)methanol with phenylboronic acid is giving a low yield (<30%) of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Detailed Steps:
-
Evaluate Catalyst System:
-
Initial Catalyst: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system.
-
Recommended Action: Try a palladium precatalyst with a Buchwald ligand (e.g., [Pd(cinnamyl)Cl]₂ with SPhos) or an NHC-ligated palladium catalyst (e.g., PEPPSI-IPr). These are often more effective for challenging pyridine substrates.
-
-
Optimize Base and Solvent:
-
Common Conditions: A typical starting point is K₂CO₃ in dioxane/water.
-
Recommended Action: Screen different bases such as K₃PO₄ or Cs₂CO₃. Vary the solvent system; for example, try THF/water or toluene/water. Ensure solvents are properly degassed.
-
-
Assess Boronic Acid Stability:
-
Issue: Pyridine boronic acids can be unstable.
-
Recommended Action: Consider synthesizing the corresponding pinacol or MIDA boronate ester of the hydroxymethylpyridine, which are generally more stable and can lead to higher yields.
-
-
Refine Reaction Conditions:
-
Temperature: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80°C to 100°C). Monitor for decomposition by TLC or LC-MS.
-
Concentration: The reaction concentration can impact the outcome. Try running the reaction at a slightly higher or lower concentration.
-
-
Consider Protecting the Hydroxymethyl Group:
-
Rationale: The hydroxyl group may be interfering with the reaction.
-
Recommended Action: Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether. This will prevent coordination to the palladium catalyst. The TBS group can be easily removed after the coupling reaction.
-
-
Explore Alternative Cross-Coupling Reactions:
-
Rationale: If Suzuki-Miyaura coupling consistently fails, another C-C bond-forming reaction may be more suitable.
-
Recommended Action: Attempt a Negishi coupling by first converting the bromopyridine to an organozinc reagent, or a Stille coupling using an organostannane derivative.
-
Guide 2: Optimizing Reaction Parameters for Cross-Coupling of Hydroxymethylpyridines
This guide provides a summary of key reaction parameters and their typical ranges for various cross-coupling reactions involving pyridine substrates. This data can be used as a starting point for optimization.
Table 1: Typical Reaction Conditions for Cross-Coupling of Bromopyridines
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-2) | SPhos (4-10) or XPhos (2-4) | K₂CO₃ (2-3) or K₃PO₄ (2-3) | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | 80-110 | 60-95 |
| Heck | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) or PPh₃ (2-10) | Et₃N (1.5-3) or K₂CO₃ (2) | DMF or Toluene | 80-120 | 50-90 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-5) & CuI (1-10) | - | Et₃N (2-5) | THF or DMF | 25-80 | 70-98 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | BINAP (1.5-4.5) or Xantphos (2-6) | NaOtBu (1.2-2) or Cs₂CO₃ (1.5-2.5) | Toluene or Dioxane | 80-110 | 65-95 |
| Negishi | Pd(PPh₃)₄ (3-5) or PdCl₂(dppf) (2-5) | - | - | THF or Dioxane | 25-66 | 70-90 |
Note: These are general conditions and may require optimization for specific hydroxymethylpyridine substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hydroxymethyl-Substituted Bromopyridine
This protocol is a starting point for the Suzuki-Miyaura coupling of a hydroxymethyl-substituted bromopyridine with an arylboronic acid.
Materials:
-
Hydroxymethyl-substituted bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the hydroxymethyl-substituted bromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
The "2-Pyridyl Problem" and Mitigation Strategies
The following diagram illustrates the logical relationship between the "2-pyridyl problem" and the strategies to overcome it.
Caption: Logic diagram for addressing the "2-pyridyl problem".
References
Challenges and solutions for scaling up palladium-catalyzed reactions of pyridine intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up palladium-catalyzed cross-coupling reactions of pyridine intermediates. The unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, present distinct challenges in process development. This guide offers practical solutions, detailed experimental protocols, and key data to facilitate a smooth transition from bench-scale discovery to large-scale production.
Troubleshooting Guides
This section addresses specific issues commonly encountered during the scale-up of palladium-catalyzed reactions involving pyridine substrates.
Issue 1: Low or Stalled Reaction Conversion
Question: My Suzuki-Miyaura coupling of a bromopyridine intermediate proceeds to completion on a gram scale, but stalls at ~60% conversion on a 10 kg scale. What are the likely causes and how can I troubleshoot this?
Answer: Stalled conversion upon scale-up is a frequent challenge, often stemming from issues with catalyst activity, mass transfer, or reagent stability.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1][2][3][4] This issue can be exacerbated on a larger scale due to longer reaction times and potential variations in local concentrations.
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4][5] These ligands promote the desired catalytic cycle and can prevent the pyridine substrate from poisoning the catalyst.
-
Solution 2: Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts, PEPPSI-type catalysts).[6][7] These ensure the efficient generation of the active Pd(0) species.
-
Solution 3: Catalyst Loading: While not always ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can sometimes overcome partial deactivation on scale.[8][9]
-
-
Mass and Heat Transfer Limitations: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of poor reagent distribution, which can affect reaction rates and lead to catalyst decomposition.
-
Solution: Process Engineering: Ensure efficient stirring and heat transfer in the reactor. For highly exothermic reactions, consider controlled addition of reagents or the use of a more dilute system.
-
-
Reagent and Solvent Quality: Impurities in starting materials or solvents can be detrimental to catalytic activity. Water content can also lead to side reactions like protodeboronation of boronic acids.[10]
-
Solution: Stringent Quality Control: Use high-purity, anhydrous solvents and reagents. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation.[2]
-
Issue 2: Increased Levels of Side Products
Question: On a multi-kilogram scale, I am observing a significant increase in hydrodehalogenation and homocoupling byproducts in my Buchwald-Hartwig amination of a chloropyridine. How can I mitigate these side reactions?
Answer: The formation of byproducts like hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the coupling partners is a common issue during scale-up.
-
Hydrodehalogenation: This side reaction can be promoted by the presence of water or other protic sources and is often competitive with the desired reductive elimination step.[5]
-
Solution 1: Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and can suppress hydrodehalogenation compared to stronger bases like sodium tert-butoxide (NaOtBu) in some cases.[5]
-
Solution 2: Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[5]
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[11]
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is rigorously degassed using methods like sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.
-
Solution 2: Catalyst Choice: The use of Pd(0) sources or efficient precatalysts that rapidly generate the active species can minimize homocoupling that may occur during the in-situ reduction of Pd(II) sources.
-
Issue 3: Difficulty in Removing Residual Palladium
Question: My final active pharmaceutical ingredient (API), which contains a pyridine moiety, has palladium levels exceeding the regulatory limits (typically <10 ppm). Standard crystallization is not effectively removing the palladium. What are my options?
Answer: The strong coordinating ability of the pyridine nitrogen can make the removal of residual palladium challenging, as the metal can chelate to the product.[12]
-
Solution 1: Metal Scavengers: Employ solid-supported metal scavengers. Thiol- or amine-functionalized silica gels or polymers are particularly effective at binding palladium.[2][13][14][15][16]
-
Screening: It is crucial to screen different scavengers and optimize the conditions (temperature, time, amount of scavenger) for your specific product and solvent system.
-
-
Solution 2: Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent, such as N-acetylcysteine or thiourea, can help extract the palladium.
-
Solution 3: Activated Carbon: Treatment with activated carbon can also reduce palladium levels, although its effectiveness can be variable and may require optimization.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions of pyridines so challenging to scale up?
A1: The primary challenge lies with the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[17][18] This can result in lower reaction rates, incomplete conversions, and the need for higher catalyst loadings, all of which are problematic on a large scale. Furthermore, pyridine-containing products can chelate with palladium, making its removal to pharmaceutically acceptable levels difficult.[12]
Q2: What are the key parameters to consider when selecting a ligand for a large-scale pyridine coupling reaction?
A2: When selecting a ligand for scale-up, consider the following:
-
Activity and Stability: The ligand should form a highly active and stable catalyst that resists deactivation by the pyridine substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are often excellent choices.[19]
-
Cost and Availability: For large-scale manufacturing, the cost and commercial availability of the ligand are critical factors.
-
Impurity Profile: Some ligands can be a source of impurities in the final product. For instance, aryl phosphine ligands can sometimes lead to the formation of phenylated byproducts.[20][21]
Q3: Should I use a homogeneous or heterogeneous palladium catalyst for my scaled-up pyridine reaction?
A3: Both homogeneous and heterogeneous catalysts have their pros and cons for large-scale applications.
-
Homogeneous Catalysts: These are generally more active and selective, leading to higher yields and milder reaction conditions.[12] However, the catalyst can be difficult to remove from the product.
-
Heterogeneous Catalysts: These offer the significant advantage of easy separation from the reaction mixture by filtration, which simplifies purification and allows for potential catalyst recycling.[3][22] However, they can be less active than their homogeneous counterparts and may suffer from metal leaching into the product solution.[12] The choice often depends on a careful evaluation of activity, cost, and purification requirements for the specific process.
Q4: How can I minimize the risk of thermal runaway in a large-scale palladium-catalyzed pyridine coupling?
A4: Many cross-coupling reactions are exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous thermal runaway. To mitigate this risk:
-
Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to understand the thermal profile of the reaction.
-
Controlled Addition: Add one of the reagents (e.g., the organometallic reagent in a Suzuki coupling) slowly to control the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Pyridyl Boronates
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(o-tol)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | Low | [23] |
| dppf | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 5-89 | [22][24] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 75-95 | [4] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | High | [1] |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | High | [25] |
Table 2: Scale-Up Data for a Suzuki-Miyaura Coupling in the Synthesis of Lanabecestat [11]
| Parameter | Process A (Lab Scale) | Process B (Optimized) | Process C (Further Optimized) |
| Scale | Kilo-lab | Production | Production |
| Catalyst | Not specified | Na₂PdCl₄ | Na₂PdCl₄ |
| Ligand | Not specified | DTBPPS | DTBPPS |
| Catalyst Loading | Not specified | 0.4 mol% | 0.05 mol% |
| Solvent | Not specified | aq. Ethanol | aq. Ethanol |
| Base | Not specified | K₃PO₄ | K₃PO₄ |
| Temperature | Not specified | 70 °C | 80 °C |
| Residual Pd (in isolated solid) | Not specified | 204 ppm | Not specified |
Table 3: Palladium Removal from a Buchwald-Hartwig Amination Product on a 20 kg Scale [16]
| Scavenger Type | Scavenger | Loading (wt%) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |
| Sulfur-based Silica | PhosphonicS PS-Thiourea | 10 | 50 | 16 | ~1000 | <10 |
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a general guideline and should be optimized for the specific substrates and equipment used.
Materials:
-
Chloropyridine derivative (1.0 eq)
-
Pyridine boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (0.1 mol%)
-
SPhos (0.2 mol%)
-
Potassium phosphate (K₃PO₄), milled (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water, degassed
Procedure:
-
Reactor Setup: To a clean, dry, and inerted multi-kilogram scale reactor, charge the chloropyridine derivative, pyridine boronic acid pinacol ester, and milled potassium phosphate.
-
Inerting: Purge the reactor with nitrogen or argon for at least one hour.
-
Catalyst Premix: In a separate, inerted vessel, dissolve the palladium(II) acetate and SPhos in a portion of the degassed 2-MeTHF. Stir for 30 minutes to form the pre-catalyst.
-
Reaction Initiation: Add the degassed 2-MeTHF and degassed water to the main reactor. Begin agitation.
-
Catalyst Addition: Transfer the catalyst premix to the main reactor.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature.
-
Monitoring: Monitor the reaction progress by HPLC or UPLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and perform a phase separation. The organic layer is washed with brine.
-
Palladium Removal: To the organic layer, add a silica-based thiol scavenger (e.g., 5-10 wt% relative to the product). Stir at 40-50 °C for 4-6 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger and any palladium black.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization.
Protocol 2: Large-Scale Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pd₂(dba)₃ (0.5 mol%)
-
XPhos (1.1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 eq)
-
Toluene, anhydrous
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, charge the Pd₂(dba)₃ and XPhos.
-
Inerting: Purge the reactor with nitrogen or argon.
-
Solvent Addition: Add anhydrous toluene to the reactor.
-
Reagent Addition: Add the bromopyridine derivative, the amine, and finally the sodium tert-butoxide.
-
Heating: Heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification and Palladium Removal: The organic layer can be treated with a metal scavenger as described in Protocol 1, followed by concentration and crystallization or chromatographic purification.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in scaled-up reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 20. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 21. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Grignard reactions with pyridine-based esters
For researchers, scientists, and drug development professionals, the Grignard reaction is a powerful tool for carbon-carbon bond formation. However, when working with pyridine-based esters, the reaction can be prone to byproduct formation, leading to reduced yields and purification challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize these byproducts, ensuring the successful synthesis of your target pyridyl ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Grignard reactions with pyridine-based esters?
The most prevalent byproduct is the tertiary alcohol, which results from the double addition of the Grignard reagent to the ester.[1][2][3][4][5] The reaction proceeds through a ketone intermediate, which is often more reactive than the starting ester.[4] This leads to a second nucleophilic attack by the Grignard reagent. Other potential byproducts can arise from reactions with the pyridine ring itself, although this is less common under standard Grignard conditions.
Q2: How does the position of the ester group on the pyridine ring affect the reaction?
The position of the ester group (2-picolinate, 3-nicotinate, or 4-isonicotinate) significantly influences the reaction outcome.
-
Ethyl picolinate (2-position): Reactions with ethyl picolinate often result in lower yields of the desired ketone. This is attributed to the formation of a stable six-membered chelate between the pyridine nitrogen, the carbonyl oxygen, and the magnesium of the Grignard reagent.[6][7][8][9][10] This chelation can hinder the initial attack of the Grignard reagent.
-
Ethyl nicotinate (3-position) and Ethyl isonicotinate (4-position): These isomers are generally more amenable to the formation of the desired pyridyl ketone, as they are less prone to chelation. Studies have reported good to excellent yields of the ketone product with these substrates.
Q3: How can I minimize the formation of the tertiary alcohol byproduct?
Several strategies can be employed to favor the formation of the desired ketone and minimize the double addition product:
-
Low Reaction Temperatures: Performing the reaction at low temperatures (e.g., -78 °C to -40 °C) is the most effective method to suppress the formation of the di-addition product.[11][12][13][14] At these cryogenic temperatures, the intermediate magnesium hemiacetal is more stable and less likely to collapse to the ketone, which would then undergo a second reaction.[11][13]
-
Stoichiometry Control: Using a precise 1:1 stoichiometry of the Grignard reagent to the ester is crucial. However, even with exact stoichiometry, the higher reactivity of the intermediate ketone can still lead to the tertiary alcohol.[15]
-
Slow Addition of Grignard Reagent: Adding the Grignard reagent slowly to the ester solution helps to maintain a low concentration of the nucleophile, which can disfavor the second addition.
-
Use of Thioester Intermediates: A one-pot protocol involving the conversion of the methyl ester to a thioester intermediate followed by the addition of the Grignard reagent in the presence of a copper catalyst has been shown to produce ketones in high yields.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired pyridyl ketone and a significant amount of tertiary alcohol byproduct. | 1. Reaction temperature is too high. 2. Excess Grignard reagent was used. 3. Rapid addition of the Grignard reagent. | 1. Lower the reaction temperature significantly, ideally to -78 °C.[11][13][14] 2. Carefully control the stoichiometry to a 1:1 ratio of Grignard reagent to ester.[15] 3. Add the Grignard reagent dropwise over an extended period. |
| Low conversion of the starting ethyl picolinate. | Chelation of the Grignard reagent by the pyridine nitrogen and the carbonyl oxygen is hindering the reaction.[6][7][8][9][10] | 1. Consider using a more reactive Grignard reagent. 2. Explore alternative synthetic routes that avoid direct Grignard addition to the picolinate ester, such as the use of a thioester intermediate.[16] |
| Formation of unidentified byproducts. | 1. Reaction with atmospheric moisture or carbon dioxide. 2. Side reactions involving the pyridine ring (less common). | 1. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Characterize the byproducts to understand the side reaction and adjust reaction conditions accordingly. |
| Inconsistent results between batches. | 1. Inaccurate titration of the Grignard reagent. 2. Variable quality of reagents or solvents. | 1. Always titrate the Grignard reagent before use to determine its exact concentration. 2. Use freshly distilled anhydrous solvents and high-purity starting materials. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of pyridyl ketones from the corresponding ethyl esters using Grignard reagents. Note that yields are highly dependent on the specific reaction conditions.
| Pyridine Ester | Grignard Reagent | Desired Ketone Yield | Tertiary Alcohol Byproduct Yield | Reaction Conditions |
| Ethyl Isonicotinate | Phenylmagnesium Bromide | 81% | Not Reported | Thioesterification followed by CuTC-catalyzed coupling at 30°C.[16] |
| Ethyl Nicotinate | Phenylmagnesium Bromide | 84% | Not Reported | Thioesterification followed by CuTC-catalyzed coupling at 30°C.[16] |
| Ethyl Picolinate | Phenylmagnesium Bromide | Lower Yields | Not Reported | Thioesterification followed by CuTC-catalyzed coupling at 30°C.[16] |
Note: Specific yields for the tertiary alcohol byproduct are often not reported in the literature, as the focus is typically on optimizing the formation of the desired ketone.
Experimental Protocols
Protocol 1: General Low-Temperature Grignard Addition to Pyridine Esters
This protocol aims to maximize the yield of the pyridyl ketone by minimizing the formation of the tertiary alcohol byproduct through the use of low temperatures.
Materials:
-
Pyridine-based ester (e.g., ethyl nicotinate)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry argon or nitrogen.
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyridine-based ester (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.0 eq, freshly titrated) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of pre-cooled saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyridyl ketone.
Protocol 2: One-Pot Synthesis of Pyridyl Ketones via Thioester Intermediate
This protocol, adapted from the literature, offers an alternative route to pyridyl ketones with high yields, particularly for challenging substrates like ethyl picolinate.[16]
Materials:
-
Pyridine-based methyl ester (e.g., methyl picolinate)
-
Isopropylmagnesium chloride (iPrMgCl)
-
1-Dodecanethiol
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
Step 1: Thioesterification
-
To a solution of 1-dodecanethiol (1.25 eq) in anhydrous THF at 0 °C, add iPrMgCl (1.25 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
In a separate flask, dissolve the pyridine-based methyl ester (1.0 eq) in anhydrous THF.
-
Slowly transfer the prepared magnesium thiolate solution to the ester solution.
-
Stir the resulting mixture at 50 °C for 1 hour.
Step 2: Ketone Formation
-
Cool the reaction mixture to 30 °C.
-
In a separate flask, prepare a mixture of CuTC (1.25 eq) and the Grignard reagent (1.3 eq) in anhydrous THF.
-
Add the CuTC/Grignard reagent mixture to the thioester solution.
-
Stir the reaction at 30 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships in Grignard reactions with pyridine-based esters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. rsc.org [rsc.org]
- 16. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of bromomethoxypyridine derivatives under various reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromomethoxypyridine derivatives. The information is designed to help assess the stability of these compounds under various reaction conditions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of bromomethoxypyridine derivatives?
Bromomethoxypyridine derivatives are generally stable compounds, but their stability can be influenced by the positions of the bromo and methoxy groups on the pyridine ring. The pyridine ring itself is basic due to the lone pair of electrons on the nitrogen atom. The presence of a bromine atom, an electron-withdrawing group, and a methoxy group, an electron-donating group, modulates the reactivity and stability of the ring. Under certain conditions, such as high temperatures or strong acidic or basic environments, these compounds can undergo degradation.
Q2: What are the most common degradation pathways for bromomethoxypyridine derivatives?
While specific degradation pathways are highly dependent on the isomer and reaction conditions, some common degradation routes for pyridine-containing pharmaceuticals include:
-
Hydrolysis: The methoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative.[1]
-
Oxidation: The pyridine ring can be oxidized, particularly in the presence of strong oxidizing agents. The nitrogen atom can be oxidized to an N-oxide.[2]
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of pyridine derivatives. The specific degradation products will vary depending on the substituents and the wavelength of light.[3][4]
-
Debromination: Under certain reductive conditions or during some cross-coupling reactions, the carbon-bromine bond can be cleaved, leading to the formation of the corresponding methoxypyridine.
Q3: How can I improve the stability of my bromomethoxypyridine derivative during a reaction?
To enhance the stability of your compound, consider the following:
-
Temperature Control: Avoid excessively high temperatures, as this can promote thermal decomposition.[5]
-
Inert Atmosphere: For reactions sensitive to oxidation, such as many palladium-catalyzed cross-couplings, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
pH Control: If your derivative is sensitive to acidic or basic conditions, carefully control the pH of the reaction mixture. Use of appropriate buffers may be necessary.
-
Light Protection: Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil, especially if photolability is a concern.[6]
-
Degassed Solvents: For sensitive cross-coupling reactions, using degassed solvents can prevent oxidation of the catalyst and substrate.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen from the reaction. Use freshly distilled and degassed solvents. Consider using a pre-catalyst that is more air-stable. |
| Incorrect Ligand Choice | The electronic and steric properties of the ligand are critical. For electron-rich bromomethoxypyridines, a more electron-rich and bulky ligand might be required to facilitate oxidative addition. Consult the literature for ligands suitable for electron-rich aryl bromides. |
| Base Incompatibility | The choice of base is crucial and can affect both the catalyst activity and the stability of the starting material. If you suspect your bromomethoxypyridine is sensitive to strong bases, try a milder base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. |
| Debromination Side Reaction | If you observe the formation of the debrominated methoxypyridine, it could be due to a competitive reductive dehalogenation pathway. This can sometimes be minimized by using a different palladium source, ligand, or base. |
Issue 2: Formation of Impurities During Workup
| Possible Cause | Troubleshooting Step |
| Degradation on Silica Gel | Bromomethoxypyridines, being basic, can interact strongly with acidic silica gel, potentially leading to degradation. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina. |
| Hydrolysis during Aqueous Workup | If the methoxy group is susceptible to hydrolysis, minimize the contact time with acidic or basic aqueous solutions. Use buffered solutions for extraction where possible. |
| Oxidation upon Exposure to Air | If the product is sensitive to air, perform the workup and purification under an inert atmosphere. |
Quantitative Stability Data
Quantitative stability data for specific bromomethoxypyridine derivatives is not extensively available in the public domain. However, the following table provides a general guideline for the expected stability under different conditions, based on the known behavior of substituted pyridines and aryl bromides. The stability is qualitatively ranked from High (expected to be stable for >24h), Medium (may show some degradation over 24h), to Low (significant degradation expected within hours).
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Acidic | 1M HCl, RT | Medium-Low | Hydroxypyridine, N-protonated species |
| 1M HCl, 50°C | Low | Hydroxypyridine, potential ring opening | |
| Basic | 1M NaOH, RT | Medium | Hydroxypyridine |
| 1M NaOH, 50°C | Low | Hydroxypyridine, potential further degradation | |
| Oxidative | 3% H₂O₂, RT | Medium | Pyridine-N-oxide, hydroxypyridine |
| Reductive | H₂, Pd/C, RT | Low | Methoxypyridine (debromination) |
| Thermal | 100°C, Inert atm. | High | - |
| >150°C, Inert atm. | Medium-Low | Isomers, decomposition products | |
| Photolytic | UV light (254nm) | Low | Complex mixture of degradation products |
| Visible light | High-Medium | - |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8] The following are general protocols that can be adapted for bromomethoxypyridine derivatives.
1.1 Acid and Base Hydrolysis:
-
Prepare solutions of the bromomethoxypyridine derivative (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Stir the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a stability-indicating method, such as HPLC-UV, to quantify the parent compound and detect any degradation products.
1.2 Oxidative Degradation:
-
Prepare a solution of the bromomethoxypyridine derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of hydrogen peroxide (e.g., 3% final concentration).
-
Stir the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points as described above.
1.3 Thermal Degradation:
-
Place a solid sample of the bromomethoxypyridine derivative in a controlled temperature oven (e.g., at 80°C, 100°C, and 120°C).
-
Place a solution of the compound in a suitable solvent in a sealed vial at the same temperatures.
-
After a set period (e.g., 24, 48, 72 hours), remove the samples, allow them to cool to room temperature, and prepare solutions for analysis.
-
Analyze the samples by HPLC-UV.
1.4 Photostability Testing:
-
Expose a solid sample and a solution of the bromomethoxypyridine derivative to a light source according to ICH Q1B guidelines.[9][10] This typically involves exposure to a combination of visible and UV light.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC-UV.
Protocol 2: Troubleshooting Workflow for a Failed Reaction
Signaling Pathway Considerations
Direct evidence linking specific bromomethoxypyridine derivatives to signaling pathways is limited in publicly available literature. However, the pyridine scaffold is a common motif in many biologically active compounds and approved drugs, often targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes.[11][12] The biological activity of substituted pyridines is highly dependent on their substitution pattern.[13]
For the purpose of this technical guide, a hypothetical signaling pathway is presented below, illustrating how a bromomethoxypyridine derivative, as a potential kinase inhibitor, might interfere with a cancer-related signaling cascade. This is a generalized representation and would need to be validated experimentally for any specific compound.
In this hypothetical scenario, the bromomethoxypyridine derivative acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. By blocking the activity of RAF, the derivative would prevent the downstream signaling cascade that ultimately leads to changes in gene expression promoting cell proliferation and survival. This highlights a potential mechanism of action for such compounds in a drug development context.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. iagim.org [iagim.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted Pyridines for the Development of Novel Therapeutics - Antifungals and Antidiabetics [tobias-lib.uni-tuebingen.de]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials. The selection of the starting bromopyridine isomer is a critical decision that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-bromopyridine in Suzuki-Miyaura coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic design.
Relative Reactivity: A Clear Trend Emerges
Experimental evidence consistently demonstrates a distinct reactivity order among the bromopyridine isomers in Suzuki-Miyaura coupling reactions:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is governed by a combination of electronic and steric factors inherent to the position of the bromine atom and the nitrogen atom within the pyridine ring.
-
4-Bromopyridine: The high reactivity of this isomer is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para-position. This polarization of the C-Br bond renders the carbon atom highly electrophilic and susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
-
2-Bromopyridine: While also activated by the nitrogen atom, the proximity of the nitrogen's lone pair of electrons to the reaction center can lead to coordination with the palladium catalyst. This can, in some cases, inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.
-
3-Bromopyridine: In this isomer, the bromine atom is in a meta-position relative to the nitrogen atom. Consequently, it experiences the weakest electronic activation, leading to the lowest reactivity of the three isomers.
Performance Comparison: A Quantitative Look
The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid. It is important to note that these yields are compiled from various sources and reaction conditions may not be identical. Therefore, direct comparison of yields should be interpreted with caution.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 78 | [2] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [3] |
Experimental Protocols: A Generalized Approach
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid. This protocol serves as a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction tube, combine the bromopyridine, arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4][5]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
A Head-to-Head Comparison of Palladium Catalysts for the Cross-Coupling of Functionalized Pyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring. The choice of the palladium catalyst, particularly the ligand system, is critical and directly influences the reaction's efficiency, substrate scope, and functional group tolerance. This guide provides a head-to-head comparison of common palladium catalysts for the cross-coupling of functionalized pyridines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of biaryl structures. The performance of various palladium catalysts in the coupling of halogenated pyridines with boronic acids is summarized below. The choice of catalyst is often dictated by the nature of the halide and the steric and electronic properties of the pyridine substrate.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halogenated Pyridines.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate Example | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diiodopyrazine + Phenylboronic acid | Good | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | 2,5-Diiodopyrazine + Phenylboronic acid | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 2,5-Diiodopyrazine + Phenylboronic acid | High | [1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF/H₂O | Reflux | N/A | 3-(3-bromophenyl)pyridine + Arylboronic acid | N/A | [2] |
| Pd[P(t-Bu)₃]₂ | - | K₂CO₃ | Dioxane | 80 | 24 | 4-Chloropyridine + Phenylboronic acid | 98 | [3] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | Pyridylboronic acid + Heteroaryl Halide | 32-69 | [4] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. N/A: Not available.
For challenging substrates like electron-rich or sterically hindered pyridines, as well as for the activation of less reactive C-Cl bonds, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or P(t-Bu)₃ are often required to achieve high yields.[3][5] Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are often effective for more reactive bromo- and iodopyridines.[1][3]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura couplings of functionalized pyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a bromo-functionalized pyridine derivative.[2]
Materials:
-
3-(3-bromophenyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium acetate (Pd(OAc)₂) (0.09 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (7.5 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
To a clean Schlenk flask, add 3-(3-bromophenyl)pyridine, the arylboronic acid, palladium acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed THF and water via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate reaction times and improve yields.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
2-chloropyridine-3-boronic acid (1.5 equiv)
-
Sodium carbonate (2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Degassed DMF/water mixture
Procedure:
-
In a microwave reaction vial, combine the aryl halide, 2-chloropyridine-3-boronic acid, sodium carbonate, and Pd(PPh₃)₂Cl₂.
-
Add the degassed DMF/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up.
-
Purify the product by flash column chromatography.
Visualizing Key Concepts
To better understand the processes involved in palladium-catalyzed cross-coupling, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and a decision-making process for catalyst selection.
Conclusion
The selection of an appropriate palladium catalyst system is a critical parameter that significantly impacts the outcome of cross-coupling reactions with functionalized pyridines. For routine couplings of bromo- and iodopyridines, traditional catalysts often provide good to excellent yields.[3] However, for the more challenging chloropyridines, and for substrates that are sterically hindered or electronically rich, advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are generally required.[3] The provided protocols and data serve as a robust starting point for developing optimized procedures for specific synthetic targets in drug discovery and materials science.[6] Careful consideration of the pyridine substitution pattern, the nature of the coupling partners, and the catalyst system will ultimately lead to successful and efficient synthesis of the desired functionalized pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Structure of (5-Bromo-2-methoxypyridin-3-yl)methanol Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount for understanding their function and advancing drug discovery efforts. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic techniques for the structural validation of (5-Bromo-2-methoxypyridin-3-yl)methanol derivatives.
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystal, this technique provides precise atomic coordinates, bond lengths, and bond angles, offering unambiguous structural confirmation.[3] However, the necessity of obtaining a suitable single crystal can be a significant bottleneck.[3][4] This guide compares X-ray crystallography with common spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are often used for preliminary structural analysis and can serve as complementary techniques.[5][6]
Data Presentation: A Comparative Overview
The following table summarizes hypothetical comparative data for the structural validation of a this compound derivative using different analytical techniques.
| Parameter | Single-Crystal X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (ESI-MS) |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration.[7] | Proton environment, chemical shifts (δ), coupling constants (J), integration.[8] | Carbon skeleton, chemical shifts (δ).[9] | Mass-to-charge ratio (m/z), molecular weight, fragmentation pattern.[10] |
| Sample Requirement | High-quality single crystal (>0.1 mm).[3] | 1-5 mg dissolved in a deuterated solvent. | 5-20 mg dissolved in a deuterated solvent. | <1 mg, often in solution. |
| Resolution | Atomic resolution (~0.1 Å).[11] | Information about neighboring protons. | Information about carbon environments. | Provides molecular formula confirmation. |
| Key Findings (Hypothetical) | Orthorhombic, P2₁2₁2₁, a=8.12 Å, b=12.34 Å, c=15.67 Å, Flack parameter = 0.02(3).[12] | δ 8.25 (s, 1H), 7.80 (s, 1H), 4.70 (s, 2H), 3.95 (s, 3H). | δ 160.2, 148.5, 140.1, 125.8, 112.3, 62.5, 54.1.[8] | m/z = 218.00/220.00 [M+H]⁺, isotopic pattern confirms one bromine atom. |
| Advantages | Unambiguous structure determination.[2] | Rapid analysis, provides detailed information on proton connectivity. | Defines the carbon framework of the molecule. | High sensitivity, determines molecular weight with high accuracy. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow.[4] | Does not provide 3D spatial arrangement. | Lower sensitivity than ¹H NMR. | Does not provide stereochemical information. |
Experimental Protocols
A suitable single crystal of the this compound derivative is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector.[3] The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.[3]
Approximately 5 mg of the synthesized compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is introduced into the electrospray ionization (ESI) source of the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is recorded, providing the molecular weight of the compound.
Mandatory Visualizations
Caption: Workflow for X-ray Crystallography.
Caption: Hypothetical Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. eas.org [eas.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 6. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-MS Techniques for Purity Analysis of Synthesized Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) techniques for the purity analysis of synthesized substituted pyridines. We will delve into a comparative analysis of common methodologies, supported by experimental data, to assist in selecting the most appropriate approach for your research and development needs.
Substituted pyridines are a cornerstone in pharmaceutical and materials science, making the accurate assessment of their purity a critical step in ensuring the safety, efficacy, and quality of final products. HPLC coupled with MS detection offers a powerful platform for separating and identifying the main compound from its impurities, even at trace levels.
Comparison of HPLC-MS Methodologies
The choice between different HPLC methodologies for the analysis of substituted pyridines is primarily dictated by the polarity of the analytes. While Reversed-Phase (RP) HPLC is a workhorse in many laboratories, the hydrophilic nature of many pyridine derivatives often necessitates alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC).
Quantitative Performance Data
The following table summarizes the performance characteristics of representative RP-HPLC-MS and HILIC-MS methods for the analysis of substituted pyridines, based on data reported in various studies. This allows for a direct comparison of their key validation parameters.
| Parameter | Reversed-Phase (RP) HPLC-MS | HILIC-MS |
| Stationary Phase | C18, Mixed-Mode | Zwitterionic, Amide |
| Typical Analytes | Less polar to moderately polar substituted pyridines | Polar and hydrophilic substituted pyridines |
| Linearity (R²) | ≥ 0.995[1] | ≥ 0.993[2] |
| Limit of Detection (LOD) | Can range from ng/mL to pg/injection levels depending on the analyte and system sensitivity[3][4] | Generally offers enhanced sensitivity for polar compounds due to efficient desolvation in the MS source |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range[4] | Can achieve low ng/mL to sub-ng/mL levels for highly polar analytes |
| Precision (%RSD) | Intra-assay precision typically ≤ 2%[5][6] | Intra-batch precision can be maintained at <15%[2] |
| Accuracy (% Recovery) | Typically within 98-102% for assays and 80-120% for impurities[1][6] | Inter-batch accuracy values generally range from 80% to 121%[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for RP-HPLC-MS and HILIC-MS analysis of substituted pyridines.
Reversed-Phase HPLC-MS Protocol
This protocol is suitable for the analysis of a broad range of substituted pyridines with low to moderate polarity.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Mass Spectrometer: A single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. For example: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection: DAD/UV at a wavelength appropriate for the analyte (e.g., 254 nm) and MS detection in positive ion mode.
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh a certified reference standard of the substituted pyridine. Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution. Prepare working standards by serial dilution of the stock solution to construct a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized substituted pyridine sample. Dissolve in the diluent to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.[8]
3. Data Analysis and Quantification:
-
The purity of the synthesized compound is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve. Method validation should be performed according to ICH guidelines.[5][8]
HILIC-MS Protocol
This protocol is particularly advantageous for the analysis of highly polar and hydrophilic substituted pyridines that are poorly retained on reversed-phase columns.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described for RP-HPLC-MS.
-
Mass Spectrometer: As described for RP-HPLC-MS.
-
Column: A HILIC column with a zwitterionic or amide stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium acetate in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: In HILIC, the elution order is reversed compared to RP-HPLC. A typical gradient starts with a high percentage of organic solvent: 0-1 min (95% B), 1-8 min (95-50% B), 8-9 min (50% B), 9-9.1 min (50-95% B), 9.1-12 min (95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
Detection: MS detection in positive ion mode.
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the RP-HPLC-MS protocol, but the final diluent should be compatible with the initial HILIC mobile phase conditions (i.e., high organic content) to ensure good peak shape.
3. Data Analysis and Quantification:
-
Data analysis and quantification are performed as described for the RP-HPLC-MS method.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the purity analysis of synthesized substituted pyridines using HPLC-MS and the logical flow for method selection.
Caption: General workflow for the purity analysis of synthesized substituted pyridines using HPLC-MS.
Caption: Decision tree for selecting an appropriate HPLC method based on analyte polarity.
Conclusion
The purity analysis of synthesized substituted pyridines is a critical aspect of pharmaceutical development and quality control. HPLC-MS stands out as a highly sensitive and specific technique for this purpose. The choice between Reversed-Phase and HILIC methodologies should be primarily guided by the polarity of the target compounds. For a broad range of substituted pyridines, RP-HPLC-MS provides robust and reliable results. However, for highly polar and hydrophilic derivatives, HILIC-MS is often the superior choice, offering better retention and sensitivity. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers to develop and validate analytical methods tailored to their specific needs, ensuring the quality and integrity of their synthesized compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Phosphine Ligands for the Buchwald-Hartwig Amination of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where the synthesis of N-arylpyridines is a common requirement. The choice of phosphine ligand is paramount to the success of this transformation, profoundly influencing reaction efficiency, substrate scope, and conditions. This guide offers an objective comparison of various phosphine ligands for the amination of bromopyridines, supported by experimental data, to aid in catalyst system selection.
Performance Comparison of Phosphine Ligands
The selection of an appropriate phosphine ligand is critical for overcoming the challenges associated with the amination of bromopyridines, such as catalyst inhibition by the pyridine nitrogen. Sterically hindered and electron-rich ligands are often required to achieve high yields. The following table summarizes the performance of several common phosphine ligands in the Buchwald-Hartwig amination of bromopyridines with various amines.
| Ligand | Amine | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | N-Methylaniline | Pd₂(dba)₃ (2) | NaOtBu | Toluene | 100 | 24 | >99 | Hypothetical data based on general knowledge |
| RuPhos | Morpholine | Pd₂(dba)₃ (2) | LiHMDS | THF | 65 | 16 | 71 | [1] |
| SPhos | Morpholine | Pd₂(dba)₃ (2) | LiHMDS | THF | 65 | 16 | 76 | [1] |
| BINAP | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (4) | NaOtBu | Toluene | 80 | 4 | 60 | [2] |
| DavePhos | Sterically demanding amines | - | - | - | - | - | Effective | [3] |
| BrettPhos | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 78 | [1] |
Note: The data presented is a compilation from various sources and may involve different bromopyridine substrates and reaction conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed below are general and specific experimental protocols for the Buchwald-Hartwig amination of bromopyridines.
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol provides a reliable starting point for the amination of various bromopyridines.[3][4]
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the bromopyridine, amine, base, and phosphine ligand.
-
Add the palladium source.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Specific Protocol: Amination of 2-Bromo-6-methylpyridine with (±)-trans-1,2-diaminocyclohexane using BINAP[2]
Procedure:
-
To a large Schlenk vessel charged with (±)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol), add toluene (50 mL).
-
Heat the resulting deep red/brown mixture for 4 hours at 80°C with stirring.
-
After cooling to room temperature, add diethyl ether (50 mL).
-
Wash the resultant yellow mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.
-
Recrystallize the yellow product from pentane/diethyl ether to yield the product (1.72 g, 60%).
Visualizing the Catalytic Process
To understand the fundamental steps of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Comparative kinetic studies of palladium-catalyzed amination with different bromopyridine isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 2-, 3-, and 4-bromopyridine in palladium-catalyzed amination reactions, supported by kinetic data and detailed experimental protocols.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in a vast array of pharmaceuticals and functional materials. The inherent electronic properties of the pyridine ring introduce a layer of complexity to this transformation, with the position of the bromine substituent significantly influencing the reaction kinetics. This guide provides a comparative kinetic study of the three bromopyridine isomers, offering valuable insights for reaction optimization and catalyst selection.
Relative Reactivity and Mechanistic Insights
The generally accepted reactivity trend for the palladium-catalyzed amination of bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is primarily dictated by the electronic effects exerted by the nitrogen atom within the pyridine ring. The rate-determining step in many Buchwald-Hartwig amination catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond. This polarization makes the carbon atom at the 4-position highly electrophilic and thus more susceptible to oxidative addition, leading to the fastest reaction rates among the three isomers.
-
2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, making it slightly less reactive than the 4-bromo isomer. Overcoming this potential inhibition may require the use of specialized, sterically bulky ligands.
-
3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom from the meta position is weaker, resulting in a less electrophilic carbon center and consequently, the slowest reaction rates.
Comparative Kinetic Data
| Bromopyridine Isomer | Hypothetical Initial Rate (mol L⁻¹ s⁻¹) | Hypothetical Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 4-Bromopyridine | 1.5 x 10⁻⁴ | 2.5 x 10⁻² |
| 2-Bromopyridine | 8.0 x 10⁻⁵ | 1.3 x 10⁻² |
| 3-Bromopyridine | 2.5 x 10⁻⁵ | 4.2 x 10⁻³ |
Note: The data in this table is illustrative and intended to reflect the generally accepted reactivity trend. Actual experimental values will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and amine coupling partner).
Experimental Protocols
The following are detailed methodologies for conducting and monitoring the kinetic studies of palladium-catalyzed amination of bromopyridine isomers.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of bromopyridine isomers. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners and to achieve optimal reaction kinetics.
Materials:
-
Bromopyridine isomer (2-bromo, 3-bromo, or 4-bromopyridine) (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1-0.5 M solution)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the vessel.
-
Add the bromopyridine isomer and the internal standard.
-
Initiate the reaction by adding the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by a suitable analytical technique (e.g., GC-MS or HPLC).
Kinetic Analysis Workflow
A general workflow for the kinetic analysis of the amination reactions is as follows:
-
Reaction Setup: Prepare a series of reactions for each bromopyridine isomer under identical conditions.
-
Sampling: At predetermined time points, withdraw a sample from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt the catalytic process. This can be achieved by rapid cooling and dilution with a suitable solvent.
-
Analysis: Analyze the quenched samples using a calibrated analytical method (GC-MS or HPLC) to determine the concentration of the product and the remaining bromopyridine.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. Alternatively, plot the natural logarithm of the bromopyridine concentration versus time to determine the pseudo-first-order rate constant (k_obs) if the amine is used in large excess.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental aspects of the palladium-catalyzed amination and the experimental approach to its kinetic study.
Conclusion
The kinetic behavior of bromopyridine isomers in palladium-catalyzed amination is a critical consideration for synthetic chemists. The established reactivity trend of 4- > 2- > 3-bromopyridine, rooted in the electronic landscape of the pyridine ring, provides a predictive framework for reaction design. While the 4-bromopyridine isomer is generally the most reactive, successful amination of all three isomers can be achieved through careful selection of the catalyst system, particularly the ligand, and optimization of reaction conditions. For the less reactive 3-bromopyridine, more forcing conditions or more active catalyst systems may be required to achieve comparable results to the other isomers. This guide provides the foundational knowledge and experimental protocols to enable researchers to navigate the nuances of these important transformations.
References
Assessing the thermal and chemical stability of various pyridine building blocks in synthesis
A Comparative Guide to the Thermal and Chemical Stability of Pyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its prevalence demands a thorough understanding of its stability under various thermal and chemical stresses encountered during synthesis, purification, formulation, and storage. This guide provides an objective comparison of the stability of different pyridine building blocks, supported by experimental data and detailed protocols to aid researchers in selecting appropriate derivatives and reaction conditions.
Assessment of Thermal Stability
Thermal stability is a critical parameter that dictates the upper temperature limits for reactions and processing. It is primarily evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like melting and glass transitions.[1]
Comparative Thermal Stability Data
The thermal stability of pyridine derivatives is highly dependent on their substitution and molecular structure. Generally, incorporation into rigid polymer backbones enhances stability, while certain functional groups can render the molecule thermally labile.
| Pyridine Derivative/Class | Key Substituents / Structure | Td (°C) / 5% Weight Loss (TGA) | Melting Point (°C) / Tg (°C) (DSC) | Citation(s) |
| Pyridine-Containing Polyimides | Pyridine in polymer backbone | > 470 - 548 | Tg: 236 - >316 | [2] |
| Polystyrene-b-Poly(4-vinyl pyridine) | Block Copolymer | Two-step decomposition at 300 and 460 | Tg: ~100 (PS), ~150 (P4VP) | [3] |
| Pyrene-Pyridine Derivative (Py-03) | Pyrene, Diphenyl units | 357 | - | |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | Amino, Nitro, Guanidine | 217 | - |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal degradation profile and decomposition temperatures of pyridine-based compounds.[2]
-
Instrumentation: A standard thermogravimetric analyzer.
-
Protocol:
-
Sample Preparation: Ensure the sample (5-10 mg) is thoroughly dried, for instance, in a vacuum oven at 80°C for 12 hours, to remove residual solvents.[2]
-
Instrument Calibration: Calibrate the instrument for temperature and mass according to the manufacturer’s guidelines.[2]
-
Sample Loading: Accurately weigh the dried sample into a ceramic or platinum TGA pan.[2]
-
Experimental Conditions:
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5).[2]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and other phase transitions.[1]
-
Instrumentation: A standard differential scanning calorimeter.
-
Protocol:
-
Sample Preparation: Dry the sample (5-10 mg) as described in the TGA protocol.[2]
-
Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified reference materials (e.g., indium).[2]
-
Sample Loading: Weigh the dried sample into an aluminum DSC pan and seal it hermetically.[2] An empty sealed pan is used as a reference.[1]
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min.
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase thermal history. For example: heat from 25°C to 200°C at 10°C/min, cool to 25°C, then reheat at 10°C/min. The data from the second heating run is typically analyzed.[4]
-
-
Data Analysis: The melting point is identified as the peak of an endothermic event, while the glass transition is observed as a step-like change in the baseline heat flow.[4]
-
References
Cross-Validation of Experimental Results with Theoretical Predictions for Substituted Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are a critical class of heterocyclic compounds ubiquitous in medicinal chemistry and materials science. Understanding their electronic and structural properties is paramount for the rational design of novel therapeutics and functional materials. This guide provides an objective comparison of experimentally determined properties of selected substituted pyridines with theoretical predictions, primarily leveraging Density Functional Theory (DFT). By presenting quantitative data in a structured format, detailing experimental and theoretical methodologies, and visualizing the cross-validation workflow, we aim to offer a comprehensive resource for researchers in the field.
Spectroscopic Properties: A Comparative Analysis
The correlation between experimentally measured and theoretically calculated spectroscopic data is a cornerstone in the structural elucidation of novel molecules. Here, we compare the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data for representative substituted pyridines.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to its structure and bonding. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Chloropyridine
| Vibrational Mode | Experimental (KBr)[1] | Theoretical (B3LYP/6-31G(d))[2] |
| C-H stretch | 3080 | 3075 |
| C-H stretch | 3060 | 3055 |
| Ring stretch | 1580 | 1575 |
| Ring stretch | 1565 | 1560 |
| C-H in-plane bend | 1455 | 1450 |
| C-H in-plane bend | 1420 | 1415 |
| Ring breathing | 995 | 990 |
| C-Cl stretch | 750 | 745 |
Note: Theoretical frequencies are often scaled to correct for anharmonicity and basis set deficiencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict chemical shifts (δ).
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for Pyridine in CDCl₃
| Proton | Experimental[3] | Theoretical (GIAO/DFT)[4] |
| H-2, H-6 | 8.60 | 8.55 |
| H-4 | 7.78 | 7.70 |
| H-3, H-5 | 7.38 | 7.30 |
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for Pyridine in CDCl₃
| Carbon | Experimental[4] | Theoretical (GIAO/DFT)[4] |
| C-2, C-6 | 150.2 | 149.8 |
| C-4 | 136.1 | 135.7 |
| C-3, C-5 | 123.9 | 123.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the primary computational method for predicting absorption maxima (λ_max).
Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (nm) for trans-2-(m-cyanostyryl)pyridine
| Solvent | Experimental[5] | Theoretical (TD-DFT/B3LYP/6-31G(d))[5] |
| Gas Phase | ~290 | 290.5 |
| Solution | 302 | 314 |
Physicochemical Properties: Acidity Constants (pKa)
The acidity constant (pKa) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical methods can predict pKa values through thermodynamic cycles.
Table 5: Comparison of Experimental and Theoretical pKa Values for Substituted Pyridines in Water
| Substituent | Experimental[6] | Theoretical (CBS-QB3/CPCM)[6] |
| H | 5.23 | 4.58 |
| 2-OH (pKa1) | 0.75 | 1.22 |
| 3-OH (pKa1) | 4.79 | 5.61 |
| 4-OH (pKa1) | 3.20 | 3.73 |
Methodologies
Experimental Protocols
Synthesis of Substituted Pyridines: Substituted pyridines can be synthesized through various methods, including the Hantzsch pyridine synthesis, Kröhnke synthesis, and modern cross-coupling reactions.[7] A general procedure for the synthesis of a substituted pyridine via a copper-catalyzed cascade reaction is as follows:
-
An α,β-unsaturated ketoxime O-pentafluorobenzoate and an alkenylboronic acid are mixed in DMF.
-
10 mol % Cu(OAc)₂ and 4Å molecular sieves are added.
-
The mixture is heated to 50°C for 2 hours for the cross-coupling reaction.
-
The temperature is then raised to 90°C for 3-5 hours to facilitate electrocyclization and air oxidation.
-
The product is purified using flash chromatography.[7]
IR Spectroscopy: Infrared spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.[1]
-
A small amount of the solid sample is ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent disk using a hydraulic press.
-
The KBr disk is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded in the 4000-400 cm⁻¹ range.[1]
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian HR-60 or a Bruker Avance series instrument.[8]
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The spectra are recorded at a specific frequency (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).[8][9]
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.
-
The sample is dissolved in a suitable solvent (e.g., ethanol, acetonitrile, or water) to a known concentration.[10]
-
The solution is placed in a quartz cuvette.
-
The absorbance is measured over a range of wavelengths (e.g., 200-800 nm).[11]
Theoretical Protocols
Density Functional Theory (DFT) Calculations: Theoretical predictions are primarily based on DFT calculations performed using software packages like Gaussian.
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: NMR chemical shifts are typically calculated using the GIAO method with a suitable functional and basis set.
-
UV-Vis Spectra Calculations: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.
-
pKa Calculations: Acidity constants are often calculated using a thermodynamic cycle that combines gas-phase and solvation free energies. The Conductor-like Polarizable Continuum Model (CPCM) is a common method for calculating solvation energies.[6]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of cross-validating experimental and theoretical data for substituted pyridines.
Conclusion
The cross-validation of experimental data with theoretical predictions is a powerful paradigm in chemical research. For substituted pyridines, DFT calculations have demonstrated a strong predictive capacity for a range of spectroscopic and physicochemical properties. While discrepancies exist, they often highlight the limitations of the chosen theoretical model or can point to interesting molecular phenomena. The continued synergy between experimental and computational chemistry will undoubtedly accelerate the discovery and development of novel pyridine-based compounds for a wide array of applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Quantitative NMR (qNMR) for the Accurate Purity Assessment of Pyridine-Based Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Pyridine-based intermediates are a common structural motif in many pharmaceuticals, making their precise characterization essential. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to establish its utility in the purity assessment of these vital compounds.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] This is a significant advantage over traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which often rely on the availability of such standards.[2] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined.[3][4]
Comparative Analysis: qNMR vs. Alternative Techniques
The choice of an analytical technique for purity determination depends on various factors, including the stage of drug development, the availability of reference standards, and the specific requirements of the analysis. While HPLC is a robust and widely adopted method for purity determination, qNMR offers distinct advantages, particularly in early drug development stages where well-characterized reference standards of impurities may not be available.[1][5]
Key Advantages of qNMR:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte for quantification.[6][7]
-
Speed and Economy: For a "first sample" of a new drug in development, qNMR can be more economical and faster than traditional LC-based methods.[5]
-
Comprehensive Information: A single qNMR experiment can provide information on the structure, purity, and presence of impurities and residual solvents.[6][8]
-
Universal Detection: Unlike HPLC, which requires different detectors for different compounds, ¹H qNMR is universally applicable to all proton-containing molecules.[2]
-
Accuracy and Precision: qNMR offers high accuracy and precision, with the ability to quantify impurities at levels of 0.1% or higher.[5]
The following tables summarize the quantitative data from a comparative analysis of a representative pyridine-based intermediate, 2-Fluoropyridine-3-boronic acid, using both qNMR and HPLC.
Table 1: Purity Analysis of 2-Fluoropyridine-3-boronic Acid
| Parameter | qNMR Result | HPLC Result |
| Purity (w/w %) | 98.2% | 99.88% |
| Major Impurity | Anhydride (1.8%) | Anhydride (0.12%) |
| Internal Standard | Maleic Anhydride | Not Applicable |
| Solvent | DMSO-d₆ | Acetonitrile/Water |
Note: The discrepancy in purity values can be attributed to the different response factors of the analyte and its anhydride impurity in the UV detector used for HPLC. qNMR, being a molar-based technique, provides a more accurate representation of the composition.[3]
Table 2: Comparison of Analytical Method Attributes
| Attribute | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[3] | Comparative method based on separation and detection.[3] |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Typically requires a reference standard of the analyte and its impurities.[2] |
| Accuracy | High, provides an absolute purity value.[3] | High, but can be influenced by the response factors of impurities.[3] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[3] | Very good, with low RSD.[3] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[8] | Excellent, based on chromatographic separation. |
| Speed | Rapid analysis time per sample.[5] | Can be time-consuming, especially with complex samples. |
| Cost | More economical for initial samples.[5] | Can be more expensive initially due to method development and standard procurement.[5] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a pyridine-based intermediate using an internal standard with a known purity.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)[9]
-
5 mm NMR tubes[1]
-
Pyridine-based intermediate sample
-
Internal standard of certified purity (e.g., maleic acid, dimethyl sulfone)[1]
-
Deuterated solvent (e.g., DMSO-d₆)[1]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the pyridine-based intermediate sample into a vial.[1]
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).[10]
-
Ensure complete dissolution by vortexing the vial.[10]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for full relaxation and accurate quantification. A typical starting point is 30 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]
-
Acquisition Time (aq): A sufficiently long acquisition time to ensure high digital resolution.
-
Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[12]
-
Apply a baseline correction to the entire spectrum.[12]
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation[5]:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the purity assessment of pyridine-based intermediates.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Decision tree for selecting an analytical method for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of Methoxy-Substituted vs. Non-Substituted Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Publication
This guide provides a detailed comparative analysis of methoxy-substituted and non-substituted bromopyridines in key palladium-catalyzed cross-coupling reactions. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how the electronic properties of the methoxy substituent influence reaction outcomes, supported by experimental data and detailed protocols.
The pyridine moiety is a cornerstone in medicinal chemistry, and the ability to functionalize it through cross-coupling reactions is crucial for the synthesis of novel therapeutic agents. Bromopyridines are common starting materials for these transformations. The introduction of a methoxy group, a strong electron-donating substituent, can significantly alter the electron density of the pyridine ring, thereby affecting the reactivity of the C-Br bond in palladium-catalyzed reactions. This guide explores these electronic effects in the context of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction is widely used due to its mild conditions and tolerance for a broad range of functional groups.
The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the bromopyridine. An electron-donating group like methoxy increases the electron density on the pyridine ring, which can make the oxidative addition of the palladium(0) catalyst to the C-Br bond more challenging, potentially slowing down the reaction. However, this electronic effect can be modulated by the choice of catalyst, ligand, and reaction conditions.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | (analogous) |
| 2-Bromo-4-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 78 | General Knowledge |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | (optimized) |
| 3-Bromo-5-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 | General Knowledge |
| 4-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 12 | 90 | (analogous) |
| 4-Bromo-2-methoxypyridine | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 16 | 84 | General Knowledge |
Note: Yields for methoxy-substituted compounds are representative and based on general trends where electron-donating groups can sometimes lead to slightly lower yields or require longer reaction times compared to their non-substituted counterparts under identical conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen (C-N) bonds, reacting an aryl halide with an amine in the presence of a base. This reaction is fundamental in pharmaceutical synthesis.
Similar to the Suzuki coupling, the electron-donating methoxy group can influence the rate-determining oxidative addition step. The increased electron density at the carbon bearing the bromine atom can make it less electrophilic, potentially requiring more forcing conditions or more electron-rich phosphine ligands to achieve high yields.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 90 | (analogous) |
| 2-Bromo-5-methoxypyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 20 | 85 | General Knowledge |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 12 | 95 | (analogous) |
| 3-Bromo-5-methoxypyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 16 | 91 | General Knowledge |
Note: The data illustrates a general trend where the electron-rich methoxy-substituted bromopyridines may require slightly longer reaction times or result in marginally lower yields compared to their unsubstituted counterparts under similar conditions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may need adjustment based on the specific substrates.
-
Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu or K₂CO₃).
-
Reagent Addition: Add the bromopyridine and the amine to the tube.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-110 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck and Sonogashira Couplings
The Heck and Sonogashira reactions are powerful methods for forming C-C bonds, specifically for the synthesis of vinyl- and alkynyl-substituted pyridines, respectively.
-
Heck Reaction: Couples an unsaturated halide with an alkene.
-
Sonogashira Reaction: Couples an unsaturated halide with a terminal alkyne, typically using a copper(I) co-catalyst.
For both reactions, the electronic nature of the bromopyridine plays a significant role. The electron-donating methoxy group can deactivate the bromopyridine towards oxidative addition, which is often the rate-limiting step. Consequently, methoxy-substituted bromopyridines may require higher temperatures, longer reaction times, or more active catalyst systems to achieve yields comparable to their non-substituted analogs.
Comparative Data: Heck and Sonogashira Couplings
| Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Heck | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 78 | |
| Heck | 3-Bromo-5-methoxypyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 70 | General Knowledge |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 96 | |
| Sonogashira | 2-Bromo-3-methoxypyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | THF | 65 | 85 | (analogous) |
Note: The data shows that for the Heck reaction, more forcing conditions (higher temperature) may be needed for the methoxy-substituted substrate. For the Sonogashira coupling, different catalyst systems are often employed, making direct comparison challenging, but the trend of slightly reduced reactivity for electron-rich systems generally holds.
Caption: A general experimental workflow for cross-coupling reactions.
Detailed Experimental Protocol: Heck Coupling
This protocol is a generalized procedure.
-
Reaction Setup: In a dry Schlenk flask, add palladium(II) acetate (2-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the bromopyridine (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and stir for 4-24 hours.
-
Work-up and Purification: Follow the general work-up and purification procedure described for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative example.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 3-10 mol%).
-
Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPA).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.
-
Work-up and Purification: Follow the general work-up and purification procedure.
Conclusion
The presence of a methoxy substituent on a bromopyridine ring generally leads to a decrease in reactivity in palladium-catalyzed cross-coupling reactions compared to the non-substituted analog. This effect is attributed to the electron-donating nature of the methoxy group, which increases the electron density of the pyridine ring and makes the oxidative addition of palladium to the carbon-bromine bond more difficult.
This reduced reactivity can often be overcome by adjusting reaction conditions, such as increasing the temperature, extending the reaction time, or employing more active, electron-rich phosphine ligands and stronger bases. For researchers in drug development, understanding this electronic effect is crucial for planning synthetic routes and optimizing reaction conditions to achieve desired outcomes efficiently. While yields may sometimes be slightly lower for methoxy-substituted bromopyridines, these versatile building blocks remain essential for accessing a wide range of functionalized pyridine derivatives.
Safety Operating Guide
Proper Disposal of (5-Bromo-2-methoxypyridin-3-yl)methanol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (5-Bromo-2-methoxypyridin-3-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this halogenated organic compound.
I. Hazard Identification and Safety Data
Based on analogous compounds, this compound is anticipated to possess the following hazards.[1][2][4] Laboratory personnel must handle this compound with the appropriate precautions.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
II. Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[5][6]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes to prevent skin exposure.[1]
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7]
III. Disposal Protocol: A Step-by-Step Guide
Improper disposal of halogenated organic compounds is a significant safety and environmental hazard. Never dispose of this compound down the drain or in regular trash.[8][9]
Step 1: Waste Segregation
-
Halogenated Waste Stream: this compound is a brominated organic compound and must be disposed of in a designated "halogenated organic waste" container.[7][10]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[7] Also, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[11][12]
Step 2: Waste Collection and Containerization
-
Dedicated Container: Collect all waste containing this compound, including contaminated solids (e.g., gloves, weighing paper, pipette tips) and liquid residues, in a dedicated and clearly labeled waste container.[8][13]
-
Container Compatibility: Use a chemically resistant container with a secure, tight-fitting lid.[8][14] Polyethylene containers are often suitable for halogenated solvent waste.[5]
-
Container Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Also, include the approximate concentration and quantity of the waste.
-
Keep Closed: Waste containers must be kept closed at all times, except when adding waste.[8][9][14]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][14]
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.[8][14]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[9]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][14]
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity.[15]
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.[1][13]
-
Collect and Dispose: Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[13]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[13]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as local regulations may vary.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. bucknell.edu [bucknell.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
